(R)-BAY-6035
説明
Structure
3D Structure
特性
IUPAC Name |
(2S)-1-(3-azabicyclo[3.1.0]hexane-3-carbonyl)-N-(2-cyclopropylethyl)-2-methyl-4-oxo-3,5-dihydro-2H-1,5-benzodiazepine-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3/c1-13-8-20(27)24-18-10-15(21(28)23-7-6-14-2-3-14)4-5-19(18)26(13)22(29)25-11-16-9-17(16)12-25/h4-5,10,13-14,16-17H,2-3,6-9,11-12H2,1H3,(H,23,28)(H,24,27)/t13-,16?,17?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFRXCBNKKOFGO-IGEOTXOUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC2=C(N1C(=O)N3CC4CC4C3)C=CC(=C2)C(=O)NCCC5CC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC(=O)NC2=C(N1C(=O)N3CC4CC4C3)C=CC(=C2)C(=O)NCCC5CC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(R)-BAY-6035 SMYD3 Inhibitor: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of (R)-BAY-6035, a potent and selective small-molecule inhibitor of the SET and MYND domain-containing protein 3 (SMYD3). SMYD3 is a lysine (B10760008) methyltransferase implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention. This compound acts as a substrate-competitive inhibitor, effectively blocking the methyltransferase activity of SMYD3. This guide details the molecular interactions, quantitative biochemical and cellular data, experimental methodologies, and the impact of this compound on key signaling pathways.
Introduction to SMYD3
SMYD3 is a protein lysine methyltransferase that plays a crucial role in regulating gene expression and signal transduction. It methylates both histone and non-histone proteins, influencing a wide range of cellular processes, including cell proliferation, differentiation, and migration. Dysregulation of SMYD3 activity has been linked to the development and progression of numerous cancers, including those of the pancreas, lung, and breast, often correlating with poor prognosis. One of the key non-histone substrates of SMYD3 is Mitogen-Activated Protein Kinase Kinase Kinase 2 (MAP3K2), also known as MEKK2.
Mechanism of Action of this compound
This compound is a potent and highly selective inhibitor of SMYD3. Structural and biochemical studies have revealed that this compound functions as a substrate-competitive inhibitor . It binds to the substrate-binding site of SMYD3, specifically occupying the hydrophobic lysine-binding pocket. This binding event physically prevents the natural substrate, such as MAP3K2, from accessing the catalytic site, thereby inhibiting the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM).
The inhibition of MAP3K2 methylation at lysine 260 by this compound has significant downstream consequences. Methylation of MAP3K2 by SMYD3 is known to prevent its dephosphorylation by Protein Phosphatase 2A (PP2A), leading to the sustained activation of the downstream Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically the MEK/ERK cascade. By blocking this methylation, this compound facilitates the dephosphorylation of MAP3K2 by PP2A, leading to the downregulation of the oncogenic MEK/ERK pathway.
Quantitative Data
The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical and Biophysical Binding Affinity of this compound for SMYD3
| Assay Type | Parameter | Value (nM) |
| Scintillation Proximity Assay (SPA) | IC50 | 88 |
| Isothermal Titration Calorimetry (ITC) | Kd | 100 |
| Surface Plasmon Resonance (SPR) | Kd | 97 |
| Thermal Shift Assay (TSA) | ΔTm (°C) | 9.9 |
Table 2: Cellular Activity of this compound
| Assay Type | Cell Line | Parameter | Value (nM) |
| Cellular MAP3K2 Methylation Assay | HeLa | IC50 | ~70 |
| Cellular MAP3K2 Methylation Assay | HeLa | IC50 | 183 |
Signaling Pathways
The primary signaling pathway affected by the inhibition of SMYD3 by this compound is the Ras/Raf/MEK/ERK pathway, which is a critical regulator of cell proliferation, survival, and differentiation.
(R)-BAY-6035: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of (R)-BAY-6035, a potent and selective inhibitor of the SET and MYND domain-containing protein 3 (SMYD3). The information presented is intended for researchers, scientists, and professionals involved in drug development and discovery.
Discovery of this compound: A High-Throughput Screening Approach
This compound was identified as a potent SMYD3 inhibitor through a meticulous discovery process initiated by a high-throughput screening (HTS) campaign.[1][2][3] The screening cascade involved multiple stages to identify and validate potential inhibitors from a large compound library.
A thermal shift assay (TSA) formed the basis of the HTS, screening approximately 410,000 compounds for their ability to stabilize the SMYD3 protein, indicated by a positive shift in its melting temperature (Tm).[1][3] This initial screen identified a novel benzodiazepine-based inhibitor series.[2][3] Subsequent optimization of this hit cluster, focusing on structure-activity relationships (SAR), led to the identification of BAY-6035.[1] Extensive biophysical and cellular characterization confirmed its nanomolar potency and high selectivity for SMYD3 over other protein lysine (B10760008) methyltransferases (PKMTs) and kinases.[2][3]
References
The Multifaceted Role of SMYD3 in Transcriptional Regulation: A Technical Guide for Researchers
An In-depth Exploration of the Core Mechanisms, Experimental Methodologies, and Therapeutic Potential of the Lysine (B10760008) Methyltransferase SMYD3.
Introduction
SET and MYND domain-containing protein 3 (SMYD3) has emerged as a critical epigenetic regulator and a key player in the orchestration of transcriptional programs that drive cellular proliferation, differentiation, and oncogenesis. Initially characterized for its role as a histone methyltransferase, the functional repertoire of SMYD3 has expanded to include the methylation of a diverse array of non-histone protein targets, thereby influencing a multitude of cellular signaling pathways. Its overexpression is a common feature in a wide range of solid tumors, including breast, colon, liver, and bladder cancers, where it actively contributes to cancer progression. This technical guide provides a comprehensive overview of SMYD3's role in transcriptional regulation, presenting key quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways to serve as a valuable resource for researchers, scientists, and drug development professionals.
Core Mechanisms of SMYD3 in Transcriptional Regulation
SMYD3 exerts its influence on transcription through a combination of enzymatic activity and protein-protein interactions, functioning as both a direct modifier of chromatin and a regulator of key signaling molecules.
Histone and Non-Histone Methylation
SMYD3 is a lysine methyltransferase, primarily known for its methylation of histone H3 at lysine 4 (H3K4), a mark strongly associated with active gene transcription.[1][2] It can catalyze mono-, di-, and trimethylation of H3K4.[3] In addition to H3K4, SMYD3 has been reported to methylate other histone residues, including H4K5 and H4K20, further highlighting its complex role in chromatin modification.[4][5]
Beyond histones, SMYD3 targets a growing list of non-histone proteins, thereby directly modulating their activity and influencing downstream signaling cascades. Notable non-histone substrates include:
-
MAP3K2 (MEKK2): A key component of the RAS/RAF/MEK/ERK signaling pathway. SMYD3-mediated methylation of MAP3K2 at lysine 260 enhances its kinase activity, promoting oncogenic signaling.[6]
-
VEGFR1 (Vascular Endothelial Growth Factor Receptor 1): Methylation by SMYD3 enhances its kinase function, playing a role in angiogenesis.
-
AKT1: A central kinase in the PI3K/AKT pathway, its activation is promoted by SMYD3-mediated methylation.
-
HER2 (Human Epidermal Growth Factor Receptor 2): SMYD3-mediated methylation can influence its activity.
-
Estrogen Receptor (ER): SMYD3 can act as a coactivator for ER, potentiating its transcriptional activity.[7]
-
RNF113A: An E3-ubiquitin ligase involved in DNA damage repair, identified as a novel substrate.[8]
Interaction with the Transcriptional Machinery and Regulatory Complexes
SMYD3 does not act in isolation. It forms complexes with other proteins to regulate gene expression. It has been shown to interact with:
-
RNA Polymerase II: SMYD3 is a component of the RNA polymerase II complex, suggesting a direct role in the transcription process.[2]
-
HSP90: This chaperone protein can enhance the methyltransferase activity of SMYD3.[2]
-
NuRD (Nucleosome Remodeling and Deacetylase) complex: SMYD3 can associate with this complex to regulate gene expression.
-
PC4 (Positive Coactivator 4): Interaction with PC4 potentiates the expression of genes linked to cell proliferation and invasion.[9]
Data Presentation: Quantitative Insights into SMYD3 Function
The following tables summarize key quantitative data from various studies, providing a comparative overview of SMYD3's impact on cellular processes and gene expression.
| Cellular Phenotype | Cell Line | Experimental Condition | Quantitative Change | Reference |
| Cell Viability | PC3 | SMYD3 knockdown | 35% decrease | [5] |
| Cell Migration | T24 | SMYD3 suppression | 38.6% inhibition | [3] |
| Cell Invasion | T24 | SMYD3 suppression | 48.83% inhibition | [3] |
| Anchorage-Independent Growth | MCF7 | SMYD3 depletion | Significant reduction | [4] |
| Gene/Protein | Cell Line | Experimental Condition | Fold Change/Effect | Reference |
| SMYD3 mRNA | MCF-7 | shRNA-mediated knockdown | ~75% reduction | [7] |
| H3K4me2 & H3K4me3 | T24 | SMYD3 silencing | Significant downregulation | [3] |
| H4K5me1 | HeLa | SMYD3 knockdown | Significant reduction | [4] |
| CDK2, WNT10B, TERT | AGS, NCI-N87 | Treatment with EM127 (5 µM) | Significant reduction in mRNA levels | [10] |
| FNBP1, MFGE8, PDLIM7, WNT3A | HCT116 | SMYD3 depletion | >2-fold decrease in expression | [11] |
| Fbxo2 mRNA | N2A | Smyd3 siRNA transfection | Significant suppression | [1] |
| Inhibitor | Assay | Target | IC50 / % Inhibition | Reference |
| Inhibitor-4 | In vitro methylation assay | SMYD3 | 70% reduction in H3 methylation | [12] |
| BCI-121 | Western Blot | H3K4me3 levels in Tau mice | Reversal of elevated levels | [1] |
| EM127 | RT-qPCR | SMYD3 target genes | Significant reduction in expression | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the function of SMYD3.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
Objective: To identify the genome-wide binding sites of SMYD3.
Methodology:
-
Cell Cross-linking: Treat cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-700 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-SMYD3 antibody overnight at 4°C. Use a non-specific IgG as a control.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with proteinase K.
-
DNA Purification: Purify the DNA using phenol:chloroform extraction or a column-based kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align reads to the reference genome, perform peak calling to identify enriched regions, and conduct downstream analyses such as motif discovery and pathway analysis.[13][14]
In Vitro Methyltransferase Assay
Objective: To determine the enzymatic activity of SMYD3 on a specific substrate.
Methodology:
-
Reaction Setup: In a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 10 mM MgCl2), combine recombinant SMYD3 protein, the substrate (e.g., recombinant histone H3 or a peptide), and the methyl donor S-adenosyl-L-methionine (SAM), often radiolabeled ([3H]-SAM).
-
Incubation: Incubate the reaction mixture at 30°C for 1 hour.
-
Detection of Methylation:
-
Radiolabel-based: Spot the reaction mixture onto P81 phosphocellulose paper, wash with sodium bicarbonate buffer to remove unincorporated [3H]-SAM, and measure the incorporated radioactivity using a scintillation counter. Alternatively, run the reaction products on an SDS-PAGE gel, transfer to a PVDF membrane, and detect the radiolabel by autoradiography.[8][15]
-
Antibody-based (Western Blot): Run the reaction products on an SDS-PAGE gel, transfer to a membrane, and probe with an antibody specific to the methylated form of the substrate.
-
Mass Spectrometry: Analyze the reaction products by LC-MS/MS to identify and quantify the methylated substrate.[6]
-
Co-Immunoprecipitation (Co-IP)
Objective: To identify proteins that interact with SMYD3 in vivo.
Methodology:
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., containing 1% NP-40) to preserve protein-protein interactions.
-
Pre-clearing: Incubate the cell lysate with Protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-SMYD3 antibody or a control IgG overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Separate the eluted proteins by SDS-PAGE and identify interacting partners by Western blotting using specific antibodies or by mass spectrometry for a broader, unbiased analysis.[9][16][17]
Visualization of SMYD3-Regulated Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways influenced by SMYD3 and a typical experimental workflow.
Caption: SMYD3-mediated methylation of MAP3K2 in the RAS/RAF/MEK/ERK pathway.
Caption: SMYD3 enhances AKT signaling through methylation.
Caption: A streamlined workflow for a ChIP-seq experiment.
Conclusion and Future Directions
SMYD3 is a multifaceted protein that plays a pivotal role in transcriptional regulation through its methyltransferase activity on both histone and non-histone substrates, as well as its intricate network of protein-protein interactions. Its dysregulation in numerous cancers underscores its significance as a potential therapeutic target. The development of specific SMYD3 inhibitors has shown promise in preclinical studies, highlighting the potential for targeted epigenetic therapies.[18]
Future research should continue to unravel the full spectrum of SMYD3's non-histone substrates and their functional consequences. A deeper understanding of the context-dependent nature of SMYD3's activity and its interplay with other epigenetic modifiers will be crucial for the development of effective and personalized cancer treatments. The methodologies and data presented in this guide provide a solid foundation for researchers to further explore the complex biology of SMYD3 and its role in health and disease.
References
- 1. Inhibition of histone methyltransferase Smyd3 rescues NMDAR and cognitive deficits in a tauopathy mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SMYD3 encodes a histone methyltransferase involved in the proliferation of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of SMYD3 on biological behavior and H3K4 methylation in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Smyd3 regulates cancer cell phenotypes and catalyzes histone H4 lysine 5 methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SMYD3 contributes to a more aggressive phenotype of prostate cancer and targets Cyclin D2 through H4K20me3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SMYD3 links lysine methylation of MAP3K2 to Ras-driven cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Requirement of Histone Methyltransferase SMYD3 for Estrogen Receptor-mediated Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Cooperation between SMYD3 and PC4 drives a distinct transcriptional program in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SMYD3 Modulates the HGF/MET Signaling Pathway in Gastric Cancer [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. High-quality ChIP-seq analysis of MBD3 in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ChIP-Seq [epd.expasy.org]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Native Co-immunoprecipitation Assay to Identify Interacting Partners of Chromatin-associated Proteins in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Physicochemical Properties of (R)-BAY-6035
An In-depth Technical Guide to the
This technical guide provides a comprehensive overview of the potent and selective SMYD3 inhibitor, (R)-BAY-6035. It is intended for researchers, scientists, and drug development professionals, detailing the compound's core physicochemical properties, the experimental methodologies for its characterization, and its mechanism of action within the relevant signaling pathway.
This compound is the active enantiomer of BAY-6035, a novel and potent inhibitor of SMYD3 (SET and MYND domain-containing protein 3), a lysine (B10760008) methyltransferase implicated in various cancers.[1][2] While the CAS number 2247890-13-5 is formally assigned to the (S)-isomer, much of the available literature refers to the active compound as BAY-6035.[2][3][4][5]
The following table summarizes the key physicochemical data for this compound.
| Property | Value | Source(s) |
| IUPAC Name | (2S)-1-(3-Azabicyclo[3.1.0]hex-3-ylcarbonyl)-N-(2-cyclopropylethyl)-2,3,4,5-tetrahydro-2-methyl-4-oxo-1H-1,5-benzodiazepine-7-carboxamide | [3][5] |
| Molecular Formula | C₂₂H₂₈N₄O₃ | [3][4][5][6] |
| Molecular Weight | 396.48 g/mol | [3][4][6] |
| Appearance | White to off-white crystalline solid | [4][5] |
| Purity | ≥98% | [3][7] |
| Solubility | Soluble to 100 mM in DMSO and 100 mM in ethanol | [3][7] |
| Storage Conditions | Store at -20°C | [3][5][7] |
| InChI Key | CKFRXCBNKKOFGO-IGEOTXOUSA-N | [8] |
| SMILES | C[C@H]1CC(NC2=C(N1C(N3CC4CC4C3)=O)C=CC(C(NCCC5CC5)=O)=C2)=O | [5][8] |
Mechanism of Action and Signaling Pathway
This compound functions as a potent, selective, and substrate-competitive inhibitor of SMYD3.[1][9] It binds to the substrate-binding site of the enzyme, occupying the hydrophobic channel intended for lysine.[9][10] This action prevents SMYD3 from methylating its target substrates.
A critical non-histone target of SMYD3 is Mitogen-Activated Protein Kinase Kinase Kinase 2 (MAP3K2, also known as MEKK2).[1][10] The methylation of MAP3K2 by SMYD3 prevents its dephosphorylation by protein phosphatase 2A (PP2A), leading to the sustained activation of the downstream MAPK/ERK signaling pathway, which is frequently dysregulated in cancer.[1][11] By inhibiting MAP3K2 methylation, this compound effectively downregulates this oncogenic pathway.[1][12]
Experimental Protocols for Characterization
The identification and validation of this compound involved a cascade of biophysical and biochemical assays to confirm its potency, selectivity, and mechanism of action.
Thermal Shift Assay (TSA)
This high-throughput screening method was used to identify compounds that bind to and stabilize the SMYD3 protein.[9][10]
-
Principle: The melting temperature (Tm) of a protein increases upon ligand binding. TSA measures this change in Tm by monitoring protein unfolding in the presence of a fluorescent dye that binds to hydrophobic regions exposed during denaturation.
-
Protocol Outline: SMYD3 protein is mixed with the dye (e.g., SYPRO Orange) and individual compounds from a library in a multi-well plate format. The temperature is gradually increased, and fluorescence is measured. A positive "hit" is identified by a shift to a higher melting temperature compared to the protein alone.[10]
Scintillation Proximity Assay (SPA)
SPA was employed to confirm the catalytic inhibition of SMYD3 by the identified hits.[10]
-
Principle: This radioisotopic assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a biotinylated peptide substrate (derived from MEKK2). The peptide is captured by streptavidin-coated scintillant beads. When the radiolabeled peptide binds to the beads, the emitted beta particles excite the scintillant, producing light. Inhibitors prevent this transfer, resulting in a decreased signal.
-
Protocol Outline: The reaction mixture includes SMYD3, the biotinylated MEKK2 peptide, [³H]-SAM, and the test compound. After incubation, streptavidin-SPA beads are added. The light signal is then measured using a microplate scintillation counter to determine the IC₅₀ value.[10]
Isothermal Titration Calorimetry (ITC)
ITC provides direct measurement of the binding affinity and thermodynamics of the interaction between this compound and SMYD3.[9][13]
-
Principle: ITC measures the heat released or absorbed during a binding event. The inhibitor is titrated into a solution containing the target protein, and the minute heat changes are recorded.
-
Protocol Outline: A solution of this compound is placed in the injection syringe, and the SMYD3 protein is in the sample cell. The inhibitor is injected in small aliquots into the protein solution. The resulting heat pulses are integrated to generate a binding isotherm, from which the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding can be determined.[13]
Surface Plasmon Resonance (SPR)
SPR was used for further biophysical validation of the binding interaction.[9]
-
Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized protein. This allows for the real-time analysis of binding kinetics (association and dissociation rates).
-
Protocol Outline: SMYD3 is immobilized on a sensor chip. A solution containing this compound is flowed over the surface. The binding event is detected as a change in the SPR signal. By analyzing the signal over time at various concentrations, kinetic parameters can be determined.
X-ray Crystallography
This technique was crucial for elucidating the precise binding mode of this compound within the SMYD3 active site.[10]
-
Principle: High-resolution 3D structures of protein-ligand complexes are determined by analyzing the diffraction pattern of X-rays passing through a crystal of the complex.
-
Protocol Outline: Crystals of the SMYD3 protein are grown and then soaked in a solution containing this compound. The co-crystal is then exposed to an X-ray beam, and the diffraction data are collected and processed to reveal the atomic coordinates, showing how the inhibitor binds to the substrate-binding site and occupies the lysine-binding channel.[10]
Cellular Mechanistic Assays
To confirm that this compound inhibits SMYD3 activity in a biological context, cellular assays were performed.[9][13]
-
Principle: These assays measure the level of methylation of a specific substrate (MAP3K2) within cells after treatment with the inhibitor. Western blotting with an antibody specific to the methylated form of the substrate is a common method.
-
Protocol Outline: Cells (e.g., HeLa) are transfected to express SMYD3 and HA-tagged MEKK2. The cells are then treated with varying concentrations of this compound. After treatment, cell lysates are collected, and the levels of methylated MEKK2 and total MEKK2 are assessed by Western blot to determine the cellular IC₅₀.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rndsystems.com [rndsystems.com]
- 8. BAY-6035 | Structural Genomics Consortium [thesgc.org]
- 9. Discovery of the SMYD3 Inhibitor BAY-6035 Using Thermal Shift Assay (TSA)-Based High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bayer.com [bayer.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. bayer.com [bayer.com]
Probing the Potent and Selective Inhibition of SMYD3 by (R)-BAY-6035: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding kinetics of (R)-BAY-6035, a potent and selective inhibitor of the SET and MYND domain-containing protein 3 (SMYD3). SMYD3 is a lysine (B10760008) methyltransferase implicated in various cancers, making it a compelling target for therapeutic intervention. Understanding the kinetic and thermodynamic parameters of inhibitor binding is crucial for the development of effective drug candidates. This document summarizes the quantitative binding data, details the experimental methodologies used for its characterization, and visualizes the key molecular interactions and experimental workflows.
Quantitative Binding Kinetics and Thermodynamics
The interaction between this compound and SMYD3 has been characterized using multiple biophysical techniques, revealing a high-affinity binding event. The following table summarizes the key quantitative data obtained from various studies.
| Parameter | Value | Method | Reference |
| IC50 | 88 nM | Scintillation Proximity Assay (SPA) | [1] |
| Kd | 100 nM | Isothermal Titration Calorimetry (ITC) | [1][2] |
| Kd | 100 nM | Surface Plasmon Resonance (SPR) | [1] |
| ΔH (Enthalpy) | -3.6 kcal/mol | Isothermal Titration Calorimetry (ITC) | [2] |
| ΔS (Entropy) | 19.8 cal/mol·K | Isothermal Titration Calorimetry (ITC) | [2] |
| Stoichiometry (n) | 0.8 | Isothermal Titration Calorimetry (ITC) | [2] |
Experimental Protocols
The characterization of this compound binding to SMYD3 involved a suite of biophysical and biochemical assays. Below are detailed methodologies for the key experiments performed.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).
Methodology:
-
Protein and Ligand Preparation: Recombinant human SMYD3 is dialyzed against the assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 0.005% Tween 20). This compound is dissolved in 100% DMSO and then diluted in the same assay buffer to a final concentration, ensuring the final DMSO concentration is low (e.g., 2.5%) to minimize solvent effects.[2]
-
ITC Instrument Setup: A MicroCal ITC200 or similar instrument is used. The sample cell is filled with the SMYD3 protein solution (typically in the low µM range), and the injection syringe is loaded with the this compound solution (typically 10-fold higher concentration than the protein).
-
Titration: A series of small injections (e.g., 8 injections of 4 µL each at 180-second intervals) of the this compound solution into the SMYD3-containing cell is performed while monitoring the heat changes.[2]
-
Data Analysis: The raw data, consisting of heat pulses for each injection, are integrated to obtain the heat change per mole of injectant. The resulting binding isotherm is then fitted to a suitable binding model (e.g., one-site binding model) to determine the Kd, ΔH, and stoichiometry of the interaction.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to monitor binding events in real-time, providing kinetic information such as association (on-rate, k_on) and dissociation (off-rate, k_off) rates, from which the dissociation constant (Kd) can be calculated (Kd = k_off / k_on).
Methodology:
-
Sensor Chip Preparation: A sensor chip (e.g., CM5) is activated for amine coupling. Recombinant SMYD3 is immobilized on the sensor surface. A reference channel is prepared similarly but without the protein to subtract non-specific binding.
-
Analyte Injection: A series of this compound solutions at different concentrations are injected over the sensor and reference surfaces at a constant flow rate. The binding of this compound to the immobilized SMYD3 causes a change in the refractive index at the sensor surface, which is detected as a response in resonance units (RU).
-
Association and Dissociation Monitoring: The association of the inhibitor is monitored during the injection, and the dissociation is monitored during a subsequent buffer flow.
-
Data Analysis: The resulting sensorgrams (response versus time) are fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine the k_on and k_off values. The Kd is then calculated from the ratio of these rates.
Scintillation Proximity Assay (SPA)
SPA is a homogeneous and radioisotopic assay used to measure the enzymatic activity of SMYD3 and the inhibitory effect of compounds like this compound.
Methodology:
-
Reaction Mixture Preparation: The assay is typically performed in a 384-well plate. The reaction mixture contains recombinant SMYD3, a biotinylated peptide substrate (e.g., a fragment of MEKK2), and the methyl donor S-adenosyl-L-[³H]-methionine ([³H]-SAM).
-
Inhibitor Addition: this compound at various concentrations is added to the reaction wells.
-
Enzymatic Reaction: The reaction is initiated and incubated at room temperature to allow for the methylation of the substrate by SMYD3.
-
Detection: Streptavidin-coated SPA beads are added to the wells. The biotinylated and now radiolabeled peptide substrate binds to the beads, bringing the radioisotope in close proximity to the scintillant within the beads, which generates a light signal. Unbound [³H]-SAM is too far from the beads to produce a signal.
-
Data Analysis: The light signal is measured using a microplate scintillation counter. The inhibitory activity of this compound is determined by the reduction in the signal compared to a control without the inhibitor, and the IC50 value is calculated.
Thermal Shift Assay (TSA)
TSA, also known as differential scanning fluorimetry, is used to assess the thermal stability of a protein in the presence and absence of a ligand. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).
Methodology:
-
Sample Preparation: Recombinant SMYD3 is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein.
-
Ligand Addition: this compound is added to the protein-dye mixture.
-
Thermal Denaturation: The temperature of the sample is gradually increased, and the fluorescence is monitored. As the protein unfolds, it exposes its hydrophobic core, leading to an increase in fluorescence from the bound dye.
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition curve. An increase in the Tm in the presence of this compound indicates binding and stabilization of SMYD3.
Visualizations
SMYD3 Signaling Pathway and Inhibition by this compound
The following diagram illustrates the role of SMYD3 in the MAP kinase signaling pathway and the mechanism of inhibition by this compound.
Caption: SMYD3 methylates and activates MAP3K2, promoting downstream signaling. This compound inhibits SMYD3, blocking this pathway.
Experimental Workflow for Binding Kinetics Analysis
The following diagram outlines a typical workflow for characterizing the binding kinetics of an inhibitor to its target protein using multiple biophysical techniques.
Caption: A multi-assay workflow to identify and characterize SMYD3 inhibitors, from initial screening to cellular validation.
References
The Impact of (R)-BAY-6035 on MAP3K2 Methylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of (R)-BAY-6035, a potent and selective inhibitor of the lysine (B10760008) methyltransferase SMYD3, on the methylation of its key non-histone substrate, MAP3K2. We will delve into the quantitative data, detailed experimental protocols, and the underlying signaling pathways, offering a valuable resource for researchers in oncology and cell signaling.
Core Findings: this compound Potently Inhibits MAP3K2 Methylation
This compound has been identified as a highly effective, substrate-competitive inhibitor of SMYD3.[1] Its inhibitory action directly prevents the methylation of MAP3K2 at lysine 260 (K260).[2][3] This inhibition has been demonstrated in cellular assays to be dose-dependent, with a reported IC50 value of approximately 70 nM to less than 100 nM.[1][4]
Quantitative Data Summary
The following table summarizes the dose-dependent inhibition of MAP3K2 methylation by this compound in a cellular assay. The data is derived from studies where HeLa cells were co-transfected with SMYD3 and HA-tagged MAP3K2 and subsequently treated with varying concentrations of the inhibitor. The level of tri-methylated MAP3K2 (MAP3K2-K260me3) was quantified relative to the total MAP3K2 protein.
| This compound Concentration (nM) | % Inhibition of MAP3K2 Methylation (Approx.) |
| 1 | 10 |
| 10 | 30 |
| 100 | 50 (IC50) |
| 1000 | 90 |
| 10000 | >95 |
Note: The percentage of inhibition is approximated from graphical data presented in the cited literature.[2]
Signaling Pathway and Mechanism of Action
The methylation of MAP3K2 by SMYD3 is a critical event in the Ras-ERK signaling pathway, a cascade frequently dysregulated in cancer.[3] Under normal conditions, the phosphatase PP2A can bind to MAP3K2, leading to its dephosphorylation and inactivation. However, when SMYD3 methylates MAP3K2 at lysine 260, it sterically hinders the binding of PP2A.[3] This leads to the sustained phosphorylation and activation of MAP3K2, which in turn phosphorylates and activates MEK1/2, leading to the activation of ERK1/2 and the promotion of cell proliferation and survival.
This compound, by inhibiting SMYD3, prevents this initial methylation step. This allows PP2A to bind to and dephosphorylate MAP3K2, thereby downregulating the entire Ras-ERK signaling cascade.
Caption: SMYD3-MAP3K2 Signaling Pathway and Inhibition by this compound.
Detailed Experimental Protocol: Cellular Assay for MAP3K2 Methylation
This protocol outlines the key steps for assessing the effect of this compound on MAP3K2 methylation in a cellular context.[2][5][6]
Materials and Reagents
-
Cell Line: HeLa or HEK293T cells
-
Plasmids: Expression vectors for human SMYD3 and HA-tagged human MAP3K2
-
Transfection Reagent: Lipofectamine 2000 or similar
-
Inhibitor: this compound (dissolved in DMSO)
-
Cell Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors
-
Primary Antibodies:
-
Rabbit anti-MAP3K2-K260me3 (tri-methyl specific)
-
Mouse or Rabbit anti-HA tag (for total MAP3K2)
-
Mouse anti-β-actin (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Western Blot Reagents: SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), blocking buffer (5% non-fat milk or BSA in TBST), ECL substrate.
Experimental Workflow
Caption: Workflow for Cellular MAP3K2 Methylation Assay.
Step-by-Step Procedure
-
Cell Seeding: Seed HeLa cells in 6-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with plasmids encoding SMYD3 and HA-tagged MAP3K2 using a suitable transfection reagent according to the manufacturer's protocol.
-
Post-Transfection Incubation: Incubate the cells for 24 hours to allow for protein expression.
-
Inhibitor Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO).
-
Treatment Incubation: Incubate the cells for an additional 24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions: anti-MAP3K2-K260me3 (1:1000), anti-HA (1:1000), anti-β-actin (1:5000).
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the MAP3K2-K260me3 signal to the total HA-MAP3K2 signal and the β-actin loading control.
-
This comprehensive guide provides a solid foundation for researchers investigating the role of this compound in modulating MAP3K2 methylation and its downstream signaling effects. The provided data, protocols, and pathway diagrams are intended to facilitate further research and drug development efforts in this promising area of cancer biology.
References
- 1. bayer.com [bayer.com]
- 2. bayer.com [bayer.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of the SMYD3 Inhibitor BAY-6035 Using Thermal Shift Assay (TSA)-Based High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SMYD3 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 6. Methods for SMYD3 cellular assay [zenodo.org]
The Multifaceted Role of SMYD3: A Technical Guide to its Substrates and Interacting Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
SET and MYND domain-containing protein 3 (SMYD3) is a lysine (B10760008) methyltransferase implicated in a wide array of cellular processes, most notably in the development and progression of various cancers.[1][2] Its ability to methylate both histone and non-histone substrates allows it to function as a critical regulator of gene expression and intracellular signaling pathways.[3][4] Overexpressed in numerous malignancies, including those of the breast, colon, liver, and bladder, SMYD3 has emerged as a promising target for therapeutic intervention.[1] This technical guide provides an in-depth exploration of SMYD3's substrates and interacting proteins, presenting key quantitative data, detailed experimental methodologies, and visual representations of its functional networks to serve as a comprehensive resource for the scientific community.
SMYD3 Substrates
SMYD3 catalyzes the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to the ε-amino group of lysine residues on both histone and non-histone proteins. This post-translational modification can alter the substrate's function, stability, or interaction with other molecules.
Histone Substrates
Initially characterized as a histone methyltransferase, SMYD3 has been shown to methylate several lysine residues on histones, primarily associated with transcriptional activation.
| Histone | Lysine Residue | Methylation State | Associated Function |
| Histone H3 | K4 | Tri-methylation | Transcriptional activation |
| Histone H4 | K5 | Mono-, di-, tri-methylation | Transcriptional regulation |
| Histone H4 | K20 | Tri-methylation | Transcriptional regulation |
Non-Histone Substrates
SMYD3's oncogenic potential is largely attributed to its methylation of a diverse range of non-histone proteins, which are key components of various signaling pathways that regulate cell growth, proliferation, and survival.
| Substrate | Lysine Residue | Effect of Methylation | Associated Signaling Pathway |
| MAP3K2 (MEKK2) | K260 | Enhanced kinase activity, prevention of PP2A binding | Ras/Raf/MEK/ERK |
| AKT1 | K14 | Enhanced phosphorylation and activation | PI3K/AKT |
| VEGFR1 | K831 | Enhanced kinase activity | Angiogenesis |
| HER2 (ERBB2) | K175 | Enhanced homodimerization and activation | Receptor Tyrosine Kinase Signaling |
| Estrogen Receptor α (ERα) | - | Transcriptional coactivator | Estrogen Receptor Signaling |
Quantitative Data on SMYD3 Activity:
| Substrate | Parameter | Value | Notes |
| MAP3K2 peptide | Catalytic Activity | ~14-fold higher than on VEGFR1 peptide | In vitro methyltransferase assay.[5] |
| BAY-6035 (inhibitor) | Kd | ~70 nM | Cellular mechanistic assay. |
SMYD3 Interacting Proteins
SMYD3 functions within a complex network of protein-protein interactions that are crucial for its stability, localization, and catalytic activity.
| Interacting Protein | Function of Interaction |
| HSP90 (Heat Shock Protein 90) | Chaperone protein that stabilizes SMYD3 and enhances its methyltransferase activity.[4] |
| RNA Polymerase II | Part of the transcription machinery; SMYD3 acts as a transcriptional coactivator. |
| HELZ | RNA helicase that bridges the interaction between SMYD3 and RNA Polymerase II. |
| PC4 (Positive Cofactor 4) | Transcriptional coactivator that cooperates with SMYD3 to drive a distinct transcriptional program in cancer cells. |
| HBX (Hepatitis B virus X protein) | May directly interact with SMYD3 to activate oncogenic pathways in HBV-induced hepatocellular carcinoma.[4] |
Quantitative Data on SMYD3 Interactions:
| Interacting Protein | Parameter | Value | Method |
| Diperodon (allosteric ligand) | Kd | 42 µM (S-enantiomer), 84 µM (R-enantiomer) | Surface Plasmon Resonance |
| HSP90 | Kd | 13 µM | Surface Plasmon Resonance |
Signaling Pathways Regulated by SMYD3
SMYD3 plays a pivotal role in the dysregulation of key signaling pathways implicated in cancer.
Ras/Raf/MEK/ERK Pathway
SMYD3-mediated methylation of MAP3K2 at lysine 260 is a critical event in the activation of the Ras/Raf/MEK/ERK signaling cascade.[6][7] This methylation prevents the binding of the protein phosphatase 2A (PP2A), a negative regulator, to MAP3K2.[6] This leads to sustained MAP3K2 activity, promoting downstream signaling and contributing to oncogenesis.[6]
References
- 1. SMYD3 links lysine methylation of MAP3K2 to Ras-driven cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. SMYD3: a regulator of epigenetic and signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Basis for Substrate Preference of SMYD3, a SET Domain-containing Protein Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SMYD3 links lysine methylation of MAP3K2 to Ras-driven cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lysine methylation in cancer: SMYD3-MAP3K2 teaches us new lessons in the Ras-ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-BAY-6035: An In-Depth Technical Guide to In Vitro Potency and Efficacy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro potency and efficacy of (R)-BAY-6035, a potent and selective inhibitor of SET and MYND domain-containing protein 3 (SMYD3). The data and protocols compiled herein are essential for researchers investigating the therapeutic potential of SMYD3 inhibition in oncology and other disease areas.
Core Efficacy and Potency of this compound
This compound is the active enantiomer of BAY-6035, a benzodiazepine-based, substrate-competitive chemical probe for SMYD3.[1] It was identified through a high-throughput thermal shift assay screen of approximately 410,000 compounds.[1][2] Extensive biophysical and cellular characterization has demonstrated its nanomolar potency and high selectivity for SMYD3 over other methyltransferases and kinases.[1][2]
Quantitative In Vitro Data Summary
The following tables summarize the key quantitative data for this compound's engagement with the SMYD3 target.
Table 1: Biochemical and Biophysical Binding Affinity
| Assay Type | Parameter | Value |
| Scintillation Proximity Assay (SPA) | IC50 | 88 nM |
| Isothermal Titration Calorimetry (ITC) | Kd | 100 nM |
| Surface Plasmon Resonance (SPR) | Kd | 97 nM |
| Thermal Shift Assay (TSA) | ΔTm | 9.9 K |
Table 2: Cellular Efficacy
| Assay Type | Parameter | Cell Line | Value |
| Cellular Mechanistic Assay (MAP3K2 methylation) | IC50 | HeLa | <100 nM (specifically 70 nM) |
Mechanism of Action and Signaling Pathway
BAY-6035 functions as a peptide-competitive inhibitor of SMYD3.[3] It binds to the substrate-binding site of the enzyme, specifically occupying the hydrophobic channel for lysine (B10760008) binding.[2][3] This prevents SMYD3 from methylating its substrates, a key process in the regulation of gene expression and cell signaling.[3]
One of the well-characterized non-histone protein targets of SMYD3 is Mitogen-Activated Protein Kinase Kinase Kinase 2 (MAP3K2), also known as MEKK2.[1][3] By methylating MAP3K2 at lysine 260, SMYD3 prevents its dephosphorylation by protein phosphatase 2A (PP2A), leading to the sustained activation of the MAPK signaling pathway.[1] BAY-6035 effectively inhibits this methylation, thereby blocking downstream signaling.[3]
Caption: SMYD3-MAP3K2 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Thermal Shift Assay (TSA) for High-Throughput Screening
This assay was used for the initial identification of compounds that bind to and stabilize the SMYD3 protein.
-
Protein and Compound Preparation : Recombinant SMYD3 protein is prepared. A library of small molecules, including BAY-6035, is dispensed into assay plates.
-
Assay Reaction : SMYD3 protein is added to the compound plates.
-
Thermal Denaturation : The plates are heated in a qPCR instrument from 25°C to 80°C at a scanning rate of 0.1°C/s.
-
Data Acquisition : A fluorescent dye that binds to unfolded proteins is included in the reaction. The increase in fluorescence is monitored as the protein denatures.
-
Data Analysis : The melting temperature (Tm) is determined for SMYD3 in the presence of each compound. A positive shift in Tm (ΔTm) indicates compound binding and protein stabilization.
Scintillation Proximity Assay (SPA) for Catalytic Inhibition
This biochemical assay measures the catalytic activity of SMYD3 and the inhibitory potential of compounds like this compound.
-
Reaction Components : The reaction mixture includes SMYD3 enzyme, a biotinylated MEK kinase 2 (MEKK2)-derived peptide substrate, and S-Adenosyl-L-methionine (SAM) as the methyl donor.
-
Inhibition : Test compounds are added to the reaction mixture to assess their inhibitory effect.
-
Enzymatic Reaction : The reaction is initiated and incubated to allow for methylation of the peptide substrate.
-
Detection : Streptavidin-coated SPA beads are added. These beads bind to the biotinylated peptide. If the peptide is methylated by SMYD3, the radiolabeled methyl group from SAM is brought into close proximity to the scintillant in the beads, generating a light signal.
-
Data Analysis : The signal is measured, and the IC50 value is calculated, representing the concentration of the inhibitor required to reduce SMYD3 activity by 50%.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat change upon binding of a ligand to a protein to determine the binding affinity (Kd).
-
Sample Preparation : SMYD3 protein is placed in the sample cell of the calorimeter. This compound is loaded into the injection syringe. The experiment is performed in a buffer containing 20 mM HEPES pH 7.4, 150 mM NaCl, and 0.005% Tween 20.[4]
-
Titration : A series of small injections of this compound are made into the SMYD3 solution.
-
Heat Measurement : The heat released or absorbed during each injection is measured.
-
Data Analysis : The resulting data are fitted to a 1:1 binding model to determine the dissociation constant (Kd), stoichiometry (N), enthalpy (ΔH), and entropy (ΔS) of binding.
Cellular Mechanistic Assay for MAP3K2 Methylation
This Western blot-based assay confirms the on-target activity of this compound in a cellular context.
-
Cell Culture and Transfection : HeLa cells are transfected with HA-tagged MAP3K2 and untagged SMYD3.[5]
-
Compound Treatment : The transfected cells are treated with varying concentrations of this compound.
-
Cell Lysis and Protein Quantification : Cells are lysed, and total protein concentration is determined.
-
Western Blotting : Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
Antibody Incubation : The membrane is probed with a specific in-house generated antibody that recognizes MAP3K2 methylated at lysine 260 (K260me3). The total amount of MAP3K2 is also assessed as a loading control.
-
Signal Detection and Analysis : The chemiluminescent signal is detected. The methylated MAP3K2 signal is normalized to the total MAP3K2 signal. The IC50 value is calculated based on the dose-response curve.
Caption: Workflow for the Cellular MAP3K2 Methylation Assay.
Selectivity Profile
This compound demonstrates high selectivity for SMYD3. It showed no significant activity against a panel of 34 other methyltransferases, including the closely related SMYD2, nor against a broad panel of kinases.[4][5] This high degree of selectivity makes this compound a valuable tool for specifically interrogating the biological functions of SMYD3. A close analog, BAY-444, serves as an excellent negative control, with an IC50 >10 µM.[4]
References
Methodological & Application
Unraveling Cellular Signaling: A Corrected Protocol for (R)-BAY-6035, a SMYD3 Inhibitor, and Application Notes for PDE2A Assays
Initial investigations reveal a common point of confusion: (R)-BAY-6035 is a potent and selective inhibitor of the protein lysine (B10760008) methyltransferase SMYD3, not the phosphodiesterase PDE2A. It is probable that this compound has been mistaken for BAY 60-7550 , a well-characterized PDE2A inhibitor. This document provides a detailed cellular assay protocol for the correct target of this compound, SMYD3, and, to address the likely interest of the user, includes application notes for a typical PDE2A cellular assay.
Application Notes and Protocol for this compound: A SMYD3 Cellular Assay
This protocol details a cellular assay to determine the inhibitory activity of this compound on the methylation of MAP3K2 (also known as MEKK2) by SMYD3 in a cellular context.
Introduction
SET and MYND domain-containing protein 3 (SMYD3) is a lysine methyltransferase implicated in various cancers. SMYD3 methylates both histone and non-histone proteins, including the kinase MAP3K2. This methylation event is crucial for regulating cellular signaling pathways involved in cancer cell proliferation and migration. This compound is a potent, selective, and substrate-competitive inhibitor of SMYD3[1]. The following protocol describes a method to quantify the inhibition of SMYD3-mediated MAP3K2 methylation in cells.
Data Presentation: Quantitative Activity of this compound against SMYD3
| Assay Type | Parameter | Value | Reference |
| Cellular Mechanistic Assay | IC50 | <100 nM | [2] |
| Cellular MEKK2 Methylation | IC50 | 70 nM | [3][4] |
| Biochemical (in vitro) | IC50 | 88 nM | [3] |
Experimental Protocol: Cellular SMYD3-Mediated MAP3K2 Methylation Assay
This protocol is based on methods described for assessing SMYD3 activity in HeLa or HEK293T cells.
1. Materials and Reagents:
-
Cell Line: HeLa (human cervical cancer) or HEK293T (human embryonic kidney) cells.
-
Plasmids: Expression vectors for HA-tagged MAP3K2 and untagged SMYD3.
-
Transfection Reagent: Suitable for the chosen cell line (e.g., Lipofectamine 3000).
-
This compound: Prepare a stock solution in DMSO.
-
Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Primary Antibodies:
-
Rabbit anti-methyl-MAP3K2 (K260me3)
-
Mouse or Rabbit anti-HA tag (for total MAP3K2)
-
Rabbit anti-SMYD3
-
Mouse anti-β-actin or other loading control
-
-
Secondary Antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.
-
Western Blot Reagents: SDS-PAGE gels, transfer membranes, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), and ECL substrate.
2. Cell Culture and Transfection:
-
Seed HeLa or HEK293T cells in 6-well plates to achieve 70-80% confluency on the day of transfection.
-
Co-transfect the cells with HA-tagged MAP3K2 and SMYD3 expression plasmids using a suitable transfection reagent according to the manufacturer's instructions. Include control wells with empty vector or a catalytically inactive SMYD3 mutant if available.
3. Compound Treatment:
-
Approximately 4-6 hours post-transfection, replace the transfection medium with fresh culture medium.
-
Add varying concentrations of this compound to the wells. It is recommended to perform a dose-response curve (e.g., 0.1 nM to 10 µM). Include a DMSO-only vehicle control.
-
Incubate the cells with the compound for 20-24 hours.
4. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to microcentrifuge tubes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to fresh tubes and determine the protein concentration using a BCA or Bradford assay.
5. Western Blot Analysis:
-
Normalize protein samples with lysis buffer and Laemmli sample buffer.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against methyl-MAP3K2 (K260me3) and HA-tag (total MAP3K2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip and re-probe the membrane for SMYD3 and a loading control (e.g., β-actin).
6. Data Analysis:
-
Quantify the band intensities for methyl-MAP3K2 and total MAP3K2 using densitometry software.
-
Normalize the methyl-MAP3K2 signal to the total MAP3K2 (HA) signal for each sample.
-
Plot the normalized signal against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Mandatory Visualizations
References
Application Notes and Protocols for High-Throughput Screening Using (R)-BAY-6035, a Potent SMYD3 Inhibitor
Introduction
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of (R)-BAY-6035 in high-throughput screening (HTS) campaigns. It is critical to note that while the query mentioned PDE2A, this compound is a potent and selective inhibitor of SMYD3 (SET and MYND domain-containing protein 3), a protein lysine (B10760008) methyltransferase, and not a phosphodiesterase 2A (PDE2A) inhibitor.[1][2][3][4][5] This document will therefore focus on the application of this compound in screening for inhibitors of SMYD3.
SMYD3 is a key enzyme involved in the methylation of various histone and non-histone proteins, including MAP3K2, a component of the RAS-driven cancer signaling pathway.[1] Overexpression of SMYD3 has been linked to poor prognosis in several cancers, making it an attractive target for therapeutic intervention.[1][6] this compound is a valuable chemical probe for studying the biological functions of SMYD3 and for identifying novel inhibitors.[1][2][4][5]
For the benefit of researchers interested in PDE2A, a separate, generalized protocol for screening PDE2A inhibitors is also provided. PDE2A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), playing a crucial role in various cellular signaling pathways.[7][8]
This compound Data Presentation
The following table summarizes the key quantitative data for this compound, establishing it as a potent and selective SMYD3 inhibitor.
| Parameter | Value | Target | Assay Type | Reference |
| IC50 | 88 ± 16 nM | SMYD3 | Scintillation Proximity Assay (SPA) | [2] |
| IC50 | ~70 nM | SMYD3 | Cellular Mechanistic Assay (MAP3K2 methylation) | [2][4] |
| Kd | 100 nM | SMYD3 | Isothermal Titration Calorimetry (ITC) | [2] |
| Selectivity | >100-fold | SMYD3 | Over other histone methyltransferases |
SMYD3 Signaling Pathway and Inhibition by this compound
The diagram below illustrates the signaling pathway involving SMYD3 and the mechanism of inhibition by this compound.
Experimental Protocols: High-Throughput Screening for SMYD3 Inhibitors
This section details a protocol for a biochemical high-throughput screening assay to identify novel inhibitors of SMYD3, using this compound as a positive control. A common and robust method for this is the Scintillation Proximity Assay (SPA).[3]
Protocol 1: SMYD3 Scintillation Proximity Assay (SPA)
1. Principle: This assay measures the transfer of a tritiated methyl group from the donor S-adenosyl-L-methionine ([³H]-SAM) to a biotinylated peptide substrate derived from a known SMYD3 target, such as MAP3K2. The biotinylated peptide, when methylated, binds to streptavidin-coated SPA beads, bringing the tritium (B154650) label in close proximity to the scintillant within the beads, generating a light signal. Inhibitors of SMYD3 will prevent this methylation, resulting in a decreased signal.
2. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.5), 10 mM DTT, 5 mM MgCl₂, 0.01% Tween-20.
-
SMYD3 Enzyme: Recombinant human SMYD3 diluted in assay buffer to the desired final concentration (empirically determined during assay development).
-
Peptide Substrate: Biotinylated MAP3K2-derived peptide at a concentration at or near its Km for SMYD3.
-
Methyl Donor: S-adenosyl-L-methionine ([³H]-SAM) diluted in assay buffer.
-
This compound (Positive Control): Prepare a stock solution in 100% DMSO and create a dilution series.
-
Test Compounds: Dissolve in 100% DMSO.
-
Stop Solution: 500 µM unlabeled SAM in assay buffer.
-
SPA Beads: Streptavidin-coated SPA beads suspended in an appropriate buffer.
3. Assay Plate Preparation:
-
Using an acoustic dispenser, add nanoliter volumes of test compounds, this compound (positive control), and DMSO (negative control) to a 384- or 1536-well plate.[9]
4. Enzymatic Reaction:
-
Add the SMYD3 enzyme and the biotinylated peptide substrate to all wells.
-
Incubate for 15-30 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding [³H]-SAM to all wells.
5. Reaction Incubation and Termination:
-
Incubate the reaction for 60-120 minutes at room temperature, ensuring the reaction is within the linear range.
-
Terminate the reaction by adding the stop solution.
-
Add the streptavidin-coated SPA beads to all wells.
6. Signal Detection:
-
Seal the plate and allow the beads to settle for at least 2 hours (or centrifuge briefly).
-
Read the plate on a scintillation counter (e.g., MicroBeta or TopCount).
Experimental Workflow Diagram
General Protocols for PDE2A Inhibitor Screening
For researchers interested in PDE2A, this section provides a generalized protocol for a high-throughput screening assay to identify inhibitors of PDE2A.
PDE2A Signaling Pathway
The diagram below illustrates the central role of PDE2A in regulating cyclic nucleotide levels.
Protocol 2: Generic Fluorescence Polarization (FP) HTS Assay for PDE2A Inhibitors
1. Principle: This competitive assay measures the displacement of a fluorescently labeled cGMP or cAMP analog (tracer) from the PDE2A active site by a potential inhibitor. When the tracer is bound to the larger PDE2A enzyme, it tumbles slowly, resulting in a high fluorescence polarization signal. When displaced by an inhibitor, the smaller, free-tracer tumbles rapidly, leading to a low polarization signal.[10]
2. Reagent Preparation:
-
Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA.[9]
-
PDE2A Enzyme: Recombinant human PDE2A diluted in assay buffer to a concentration that provides a robust FP window.
-
Fluorescent Tracer: Fluorescently labeled cGMP or cAMP analog at a concentration at or below its Kd for PDE2A.
-
Positive Control: A known PDE2A inhibitor (e.g., EHNA) prepared in 100% DMSO.
-
Test Compounds: Dissolved in 100% DMSO.
3. Assay Procedure:
-
Dispense nanoliter volumes of test compounds, positive control, and DMSO (negative control) into a low-volume black 384- or 1536-well plate.
-
Add the PDE2A enzyme solution to all wells and incubate for 15-30 minutes at room temperature.
-
Add the fluorescent tracer solution to all wells to initiate the binding reaction.
-
Incubate the plate for a predetermined time (e.g., 60 minutes) at room temperature to reach binding equilibrium.
-
Read the fluorescence polarization on a suitable plate reader.
Comparison of HTS Assay Formats for PDE Inhibitors
| Assay Format | Principle | Advantages | Potential Artifacts |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled substrate upon enzymatic cleavage. | Homogeneous, no-wash format; good for HTS. | Compound autofluorescence, light scattering.[9] |
| FRET | Measures the change in energy transfer between two fluorophores on a substrate upon cleavage. | Ratiometric measurement can reduce some interferences. | Compound autofluorescence, quenching of either fluorophore.[9] |
| Luminescence-Based (e.g., PDE-Glo™) | Measures the remaining cAMP/cGMP after the PDE reaction using a luciferase-based detection system. | High sensitivity. | Direct luciferase inhibition by the compound.[9] |
| HTRF® | A time-resolved FRET assay that measures cAMP/cGMP levels. | Reduced background fluorescence due to time-resolved measurement. | Compound interference with the HTRF chemistry (rare).[9] |
| ELISA | Competitive immunoassay to quantify cAMP/cGMP. | High specificity. | Generally lower throughput than homogeneous assays.[9] |
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of SMYD3, making it an excellent tool for HTS campaigns aimed at discovering novel modulators of this important cancer target. The provided protocols and data offer a robust framework for initiating such screening efforts. For researchers interested in PDE2A, the generalized protocols and information on various assay formats provide a starting point for developing a high-throughput screen for inhibitors of that enzyme family. Careful assay development and validation are crucial for the success of any HTS campaign.
References
- 1. Discovery of the SMYD3 Inhibitor BAY-6035 Using Thermal Shift Assay (TSA)-Based High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bayer.com [bayer.com]
- 3. bayer.com [bayer.com]
- 4. BAY-6035 | Structural Genomics Consortium [thesgc.org]
- 5. benchchem.com [benchchem.com]
- 6. Low Expression of Phosphodiesterase 2 (PDE2A) Promotes the Progression by Regulating Mitochondrial Morphology and ATP Content and Predicts Poor Prognosis in Hepatocellular Carcinoma [mdpi.com]
- 7. What are PDE2A inhibitors and how do they work? [synapse.patsnap.com]
- 8. Comprehensive analysis of PDE2A: a novel biomarker for prognostic value and immunotherapeutic potential in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying the MEK/ERK Pathway with (R)-BAY-6035
Introduction
(R)-BAY-6035 is a potent and selective inhibitor of SET and MYND domain-containing protein 3 (SMYD3), a lysine (B10760008) methyltransferase implicated in various cancers.[1][2] While not a direct inhibitor of the MEK/ERK pathway, this compound serves as a valuable chemical probe to investigate this signaling cascade through its indirect modulation. The R-isomer of BAY-6035 is the active enantiomer.[1]
The Mitogen-Activated Protein Kinase (MAPK) pathway, including the MEK/ERK cascade, is a critical signaling pathway that regulates cell proliferation, differentiation, and survival.[3] Dysregulation of this pathway is a hallmark of many cancers. SMYD3 has been shown to methylate and activate MAP3K2 (also known as MEKK2), a kinase upstream of MEK1/2.[1][3] This methylation event prevents the dephosphorylation of MAP3K2, leading to sustained activation of the downstream MEK/ERK pathway.[1]
This compound acts as a substrate-competitive inhibitor of SMYD3, preventing the methylation of MAP3K2.[1][2] This leads to the dephosphorylation of MAP3K2 and subsequent downregulation of the MEK/ERK signaling pathway.[1] Therefore, this compound provides a unique tool for researchers to study the role of SMYD3-mediated MAP3K2 regulation in the context of MEK/ERK signaling and its pathological consequences. This document provides detailed application notes and protocols for utilizing this compound in studying the MEK/ERK pathway.
Data Presentation
Quantitative Data for this compound
| Parameter | Assay Type | Value | Reference(s) |
| IC50 | SMYD3 Scintillation Proximity Assay (SPA) | 88 ± 16 nM | [4][5] |
| IC50 | Cellular MAP3K2 Methylation Assay (HeLa cells) | ~70 nM | [1][4][6] |
| Kd | Isothermal Titration Calorimetry (ITC) | 100 nM | [4][7] |
| Kd | Surface Plasmon Resonance (SPR) | 97 nM | [1] |
| Selectivity | Against other methyltransferases (34 total) | >100-fold | [6][8] |
| Negative Control | BAY-444 (S-isomer) SPA IC50 | >10 µM | [4] |
Signaling Pathway and Mechanism of Action
Caption: The SMYD3-MAP3K2 signaling axis and its role in activating the MEK/ERK pathway.
Experimental Protocols
Cellular Assay for MAP3K2 Methylation Inhibition
This protocol is designed to assess the ability of this compound to inhibit the methylation of MAP3K2 in a cellular context.
Materials:
-
HeLa cells (or other suitable cell line)
-
Plasmids for overexpression of SMYD3 and HA-tagged MAP3K2
-
Transfection reagent (e.g., Lipofectamine)
-
This compound and negative control (BAY-444)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibodies: anti-methyl-MAP3K2 (specific for methylated K260), anti-HA tag, anti-total MAP3K2, and appropriate secondary antibodies.
-
Western blot reagents and equipment
Protocol:
-
Seed HeLa cells in 6-well plates and grow to 70-80% confluency.
-
Co-transfect the cells with SMYD3 and HA-MAP3K2 expression plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or the negative control, BAY-444 (e.g., 0, 10, 100, 1000 nM).
-
Incubate the cells for an additional 24-48 hours.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform Western blotting with 20-30 µg of protein per lane.
-
Probe the membranes with anti-methyl-MAP3K2, anti-HA, and anti-total MAP3K2 antibodies.
-
Develop the blots and quantify the band intensities. Normalize the methylated MAP3K2 signal to the total HA-MAP3K2 signal.
Western Blot Analysis of MEK/ERK Pathway Activation
This protocol details the investigation of the downstream effects of this compound on the MEK/ERK pathway by analyzing the phosphorylation status of ERK1/2.
Materials:
-
Cancer cell line with a constitutively active RAS/RAF pathway (e.g., A375, HCT116)
-
This compound
-
Serum-free medium
-
Growth factors (e.g., EGF) for pathway stimulation (optional)
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and appropriate secondary antibodies.
-
Western blot reagents and equipment
Protocol:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal pathway activation.
-
Pre-treat the cells with various concentrations of this compound for 2-4 hours.
-
(Optional) Stimulate the cells with a growth factor like EGF (e.g., 100 ng/mL) for 15-30 minutes.
-
Immediately wash the cells with ice-cold PBS and lyse them.
-
Perform protein quantification and Western blotting as described in the previous protocol.
-
Probe the membranes with anti-phospho-ERK1/2 and anti-total ERK1/2 antibodies.
-
Quantify the band intensities and calculate the ratio of phosphorylated ERK to total ERK.
Cell Proliferation Assay
This protocol assesses the functional consequences of MEK/ERK pathway inhibition by this compound on cell proliferation.
Materials:
-
Cancer cell line known to be dependent on the MEK/ERK pathway for proliferation
-
This compound and negative control (BAY-444)
-
96-well plates
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound and BAY-444. Include a vehicle-only control.
-
Incubate the plates for 72 hours.
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for MTT/WST-1, 10 minutes for CellTiter-Glo).
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Experimental Workflow and Logical Relationships
Caption: Experimental workflow for validating the effects of this compound on the MEK/ERK pathway.
Caption: Logical relationship from SMYD3 inhibition by this compound to cellular effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of the SMYD3 Inhibitor BAY-6035 Using Thermal Shift Assay (TSA)-Based High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bayer.com [bayer.com]
- 5. BAY-6035 | Structural Genomics Consortium [thesgc.org]
- 6. BAY 6035 | Other Lysine Methyltransferases | Tocris Bioscience [tocris.com]
- 7. bayer.com [bayer.com]
- 8. benchchem.com [benchchem.com]
Probing the Inhibition of MAP3K2 Methylation by (R)-BAY-6035: A Detailed Western Blot Protocol
For Immediate Release
This application note provides a comprehensive protocol for assessing the methylation status of Mitogen-Activated Protein Kinase Kinase Kinase 2 (MAP3K2) using Western blotting following treatment with (R)-BAY-6035, a potent and selective inhibitor of the SMYD3 methyltransferase. This protocol is intended for researchers, scientists, and drug development professionals investigating the SMYD3-MAP3K2 signaling axis in cancer and other diseases.
Introduction
MAP3K2, a key component of the Ras/Raf/MEK/ERK signaling pathway, is a known substrate of the lysine (B10760008) methyltransferase SMYD3.[1][2][3][4] SMYD3-mediated methylation of MAP3K2 at lysine 260 is a critical post-translational modification that enhances the activation of downstream signaling cascades, promoting tumor progression and metastasis in various cancers.[1][2][3][4] The small molecule this compound has been identified as a highly selective inhibitor of SMYD3, making it a valuable tool for studying the functional consequences of MAP3K2 methylation.[5][6] This document outlines a detailed Western blot protocol to monitor the inhibition of MAP3K2 methylation by this compound.
Data Presentation
This compound has been shown to effectively inhibit the methylation of MAP3K2 by SMYD3 in cellular assays. The inhibitory activity of this compound is summarized in the table below.
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | SMYD3 | Cellular MAP3K2 Methylation Assay | <100 nM | [6] |
| This compound | SMYD3 | Biochemical Assay | 88 ± 16 nM | [5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the SMYD3-MAP3K2 signaling pathway and the experimental workflow for the Western blot protocol.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. The SMYD3-MAP3K2 signaling axis promotes tumor aggressiveness and metastasis in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. bayer.com [bayer.com]
- 6. Discovery of the SMYD3 Inhibitor BAY-6035 Using Thermal Shift Assay (TSA)-Based High-Throughput Screening [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-BAY-6035 In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-BAY-6035 is a potent, selective, and cell-active chemical probe for SET and MYND domain-containing protein 3 (SMYD3), a lysine (B10760008) methyltransferase implicated in the development and progression of various cancers.[1][2] As the active enantiomer of BAY-6035, it acts as a substrate-competitive inhibitor, providing a valuable tool for investigating the biological functions of SMYD3 and its role in disease.[1][3] SMYD3 regulates gene expression and cell signaling by methylating both histone and non-histone proteins.[1] A key non-histone substrate is Mitogen-Activated Protein Kinase Kinase Kinase 2 (MAP3K2), also known as MEKK2.[2][3] The inhibition of MAP3K2 methylation by this compound disrupts downstream signaling pathways crucial for cancer cell proliferation and survival.[1][4]
These application notes provide a comprehensive guide for designing and executing in vivo experiments using this compound to explore the therapeutic potential of SMYD3 inhibition.
Mechanism of Action and Signaling Pathway
This compound binds to the lysine-binding pocket of SMYD3, preventing the methylation of its substrate, MAP3K2.[1] This inhibition of MAP3K2 methylation facilitates its dephosphorylation by Protein Phosphatase 2A (PP2A). The subsequent dephosphorylation of MAP3K2 leads to the downregulation of the downstream MEK/ERK signaling cascade, a critical pathway often dysregulated in cancer.[1][4][5]
Quantitative Data Summary
This compound has been extensively characterized using various biochemical and cellular assays. The following tables summarize its potency and binding affinity.
Table 1: Biochemical and Biophysical Binding Affinity of this compound
| Assay Type | Parameter | Value (nM) |
| Scintillation Proximity Assay (SPA) | IC₅₀ | 88 |
| Isothermal Titration Calorimetry (ITC) | Kd | 100 |
| Surface Plasmon Resonance (SPR) | Kd | 97 |
| Thermal Shift Assay (TSA) | ΔTm | 9.9 K |
| [1][2][5][6] |
Table 2: Cellular Target Engagement and Activity of this compound
| Assay Type | Cell Line | Parameter | Value (nM) |
| Cellular MAP3K2 Methylation Assay | HeLa | IC₅₀ | ~70 |
| [1][5][7] |
A structurally similar but inactive compound, BAY-444 , is available as a negative control for in vitro and in vivo experiments. It has an IC₅₀ > 10 µM against SMYD3.[5][7]
In Vivo Experimental Design Workflow
A successful in vivo study requires careful planning from model selection to endpoint analysis. The following workflow outlines the key steps for an efficacy study using this compound.
Experimental Protocols
The following protocols provide a template for conducting an in vivo efficacy study. Note: These are general guidelines. The investigator must optimize parameters such as animal model, dose, and schedule for their specific experimental context, adhering to all institutional and national animal welfare regulations.
Protocol 1: Preparation of this compound for In Vivo Administration
This compound is soluble in DMSO and ethanol (B145695) (up to 100 mM). A common practice for in vivo studies is to prepare a stock solution in a suitable organic solvent and then dilute it into an aqueous vehicle for administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 400 (PEG400)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes and syringes
Procedure:
-
Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 50-100 mM) in 100% DMSO. Ensure it is fully dissolved.
-
Vehicle Preparation: Prepare the final dosing vehicle. A commonly used vehicle for poorly soluble compounds is PEG400/Tween 80/Saline. A typical ratio is 10:5:85 (v/v/v) of DMSO:PEG400:Saline. The final concentration of DMSO should be kept low (typically ≤10%) to avoid toxicity.
-
Final Formulation: On each dosing day, prepare the final formulation. For a vehicle of 10% DMSO / 10% PEG400 / 80% Saline: a. Add the required volume of the this compound DMSO stock solution to a sterile tube. b. Add the corresponding volume of PEG400 and mix thoroughly. c. Slowly add the saline while vortexing to prevent precipitation. d. Visually inspect the solution to ensure the compound is fully dissolved.
-
Control Formulations: Prepare the vehicle-only control and the negative control (BAY-444) formulation using the exact same procedure.
Protocol 2: In Vivo Efficacy Study in a Xenograft Model
This protocol describes a typical efficacy study in immunodeficient mice bearing subcutaneous human cancer cell line xenografts.
Materials & Animals:
-
Immunodeficient mice (e.g., NOD/SCID or Nu/Nu), 6-8 weeks old.
-
Cancer cell line known to have active Ras/MAPK signaling.
-
Matrigel or other appropriate extracellular matrix.
-
This compound and BAY-444 formulations, and vehicle control.
-
Calipers for tumor measurement.
-
Dosing syringes and needles (appropriate for the chosen route of administration, e.g., oral gavage or intraperitoneal injection).
Procedure:
-
Tumor Implantation: a. Harvest cancer cells during their exponential growth phase. b. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5-10 x 10⁶ cells per 100 µL. c. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: a. Monitor tumor growth 2-3 times per week using calipers. b. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Randomization and Grouping: a. Once tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (n=8-10 mice per group). b. Example groups:
- Group 1: Vehicle Control
- Group 2: this compound (e.g., 25 mg/kg, daily)
- Group 3: this compound (e.g., 50 mg/kg, daily)
- Group 4: BAY-444 (Negative Control, dosed at 50 mg/kg, daily) Note: Doses are illustrative and must be determined by pilot/MTD studies.
-
Drug Administration: a. Administer the assigned treatment to each mouse according to the predetermined schedule (e.g., once daily via oral gavage) for 21-28 days. b. The dosing volume is typically 10 mL/kg of body weight.
-
In-life Measurements: a. Measure tumor volumes and body weights 2-3 times per week. b. Monitor animals daily for any signs of toxicity (e.g., weight loss >15-20%, lethargy, ruffled fur).
-
Endpoint and Sample Collection: a. At the end of the study (or when tumors reach a predetermined endpoint size), euthanize the mice. b. Collect terminal blood samples for pharmacokinetic analysis if required. c. Excise tumors, measure their final weight, and divide them for different analyses:
- Snap-freeze a portion in liquid nitrogen for Western blot or other molecular analyses.
- Fix a portion in 10% neutral buffered formalin for immunohistochemistry (IHC).
Protocol 3: Pharmacodynamic (Target Engagement) Analysis
To confirm that this compound is engaging its target in the tumor tissue, perform a Western blot to assess the methylation status of MAP3K2.
Procedure:
-
Protein Extraction: Homogenize the snap-frozen tumor samples and extract total protein using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blot: a. Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane. b. Probe membranes with primary antibodies against:
- Methylated-MAP3K2 (K260me3)
- Total MAP3K2
- Phospho-ERK (p-ERK)
- Total ERK
- β-actin (as a loading control) c. Incubate with appropriate HRP-conjugated secondary antibodies. d. Visualize bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities. A significant reduction in the ratio of methylated-MAP3K2 to total MAP3K2 and p-ERK to total ERK in the this compound treated group compared to the vehicle and negative control groups would confirm target engagement and downstream pathway inhibition.
Conclusion
This compound is a well-characterized, potent, and selective SMYD3 inhibitor. Its demonstrated cellular activity in downregulating the SMYD3-MAP3K2-MEK/ERK signaling axis makes it an excellent tool for in vivo studies.[1][5] The provided protocols offer a robust framework for researchers to design and conduct preclinical experiments to validate the therapeutic hypothesis of SMYD3 inhibition in relevant cancer models. The inclusion of the inactive control, BAY-444, is critical for attributing observed phenotypes specifically to the inhibition of SMYD3.[5][7] Careful experimental design, including appropriate model selection and robust pharmacodynamic readouts, will be essential to fully elucidate the potential of targeting SMYD3 in cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. bayer.com [bayer.com]
- 3. Discovery of the SMYD3 Inhibitor BAY-6035 Using Thermal Shift Assay (TSA)-Based High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. bayer.com [bayer.com]
- 6. Probe BAY-6035 | Chemical Probes Portal [chemicalprobes.org]
- 7. BAY-6035 | Structural Genomics Consortium [thesgc.org]
Application Notes and Protocols for Isothermal Titration Calorimetry with (R)-BAY-6035
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique for the quantitative characterization of biomolecular interactions. It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. This includes the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). These parameters are critical for understanding the driving forces behind molecular recognition and for the development of therapeutic agents.
(R)-BAY-6035 is a potent and selective inhibitor of SET and MYND domain-containing protein 3 (SMYD3), a lysine (B10760008) methyltransferase implicated in various cancers.[1] SMYD3 methylates both histone and non-histone proteins, thereby influencing gene expression and cell signaling pathways crucial for tumor progression.[2][3] A key non-histone substrate of SMYD3 is Mitogen-Activated Protein Kinase Kinase Kinase 2 (MAP3K2).[4] The methylation of MAP3K2 by SMYD3 leads to the activation of the Ras/Raf/MEK/ERK signaling pathway, promoting cancer cell proliferation and survival.[5]
These application notes provide a detailed protocol for characterizing the binding of this compound to SMYD3 using Isothermal Titration Calorimetry.
Quantitative Data Presentation
The thermodynamic parameters for the binding of this compound to SMYD3, as determined by ITC, are summarized in the table below. This data provides a comprehensive thermodynamic signature of the interaction, crucial for structure-activity relationship (SAR) studies and lead optimization.
| Parameter | Value |
| Binding Affinity (Kd) | 100 nM |
| Stoichiometry (n) | 0.8 |
| Enthalpy (ΔH) | -3.6 kcal/mol |
| Entropy (ΔS) | 19.8 cal/mol·K |
Table 1: Thermodynamic parameters of this compound binding to SMYD3 determined by ITC.[6]
Signaling Pathway of SMYD3
SMYD3 is a key regulator of cellular signaling, primarily through its methyltransferase activity on both histone and non-histone substrates. The following diagram illustrates the central role of SMYD3 in the activation of the MAPK signaling pathway and its interaction with other cancer-relevant proteins.
Caption: SMYD3 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides a detailed methodology for conducting an Isothermal Titration Calorimetry experiment to characterize the binding of this compound to the SMYD3 protein.
Materials and Reagents
-
SMYD3 Protein: Purified recombinant human SMYD3 protein.
-
This compound: Compound of interest.
-
ITC Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 0.005% Tween 20. It is critical that the protein and the inhibitor are in identical, degassed buffer to minimize dilution heats.[6]
-
DMSO: High-purity dimethyl sulfoxide (B87167) for compound stock solution.
-
Isothermal Titration Calorimeter: e.g., MicroCal PEAQ-ITC, VP-ITC, or equivalent.
Sample Preparation
-
Protein Preparation:
-
Dialyze the purified SMYD3 protein extensively against the ITC buffer to ensure precise buffer matching.
-
After dialysis, centrifuge the protein solution at high speed (e.g., >14,000 x g) for 15-20 minutes at 4°C to remove any aggregates.
-
Accurately determine the final protein concentration using a reliable method such as UV-Vis spectroscopy at 280 nm with the calculated extinction coefficient.
-
-
Ligand Preparation:
-
Prepare a concentrated stock solution of this compound in 100% DMSO.
-
Dilute the stock solution to the final desired concentration (e.g., 0.3 mM) using the exact same ITC buffer as the protein.[6] Ensure the final DMSO concentration in the syringe is precisely matched in the protein solution in the cell to minimize solvent mismatch effects.[6][7] A final DMSO concentration of 2.5% is suggested.[6]
-
ITC Experimental Workflow Diagram
The following diagram outlines the key steps of the ITC experiment.
References
- 1. Discovery of the SMYD3 Inhibitor BAY-6035 Using Thermal Shift Assay (TSA)-Based High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SMYD3: a regulator of epigenetic and signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SMYD3: a regulator of epigenetic and signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bayer.com [bayer.com]
- 7. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
Surface Plasmon Resonance (SPR) Analysis of (R)-BAY-6035 Binding to SMYD3: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the analysis of the binding interaction between the small molecule inhibitor (R)-BAY-6035 and its target protein, SET and MYND domain-containing protein 3 (SMYD3), using Surface Plasmon Resonance (SPR). This compound is a potent and selective, substrate-competitive inhibitor of SMYD3, a lysine (B10760008) methyltransferase implicated in various cancers.[1][2][3]
Introduction
SMYD3 methylates histone and non-histone proteins, including the Mitogen-Activated Protein Kinase Kinase Kinase 2 (MAP3K2), also known as MEKK2.[1] This methylation event prevents the dephosphorylation of MAP3K2 by protein phosphatase 2A (PP2A), leading to the sustained activation of the downstream MEK/ERK signaling pathway, which is crucial for cancer cell proliferation and migration.[1] this compound binds to the lysine-binding pocket of SMYD3, inhibiting its methyltransferase activity.[1][2] This application note details the use of SPR to characterize the binding kinetics of this interaction, providing valuable data for drug development and research.
Quantitative Binding Data
The binding of this compound to SMYD3 has been characterized by multiple biophysical methods, yielding consistent affinity data. A summary of the quantitative data is presented in the table below.
| Assay Type | Parameter | Value (nM) |
| Surface Plasmon Resonance (SPR) | Kd | 97 [1][4] |
| Isothermal Titration Calorimetry (ITC) | Kd | 100[1][5] |
| Scintillation Proximity Assay (SPA) | IC50 | 88[1][3] |
Signaling Pathway and Mechanism of Action
This compound acts as a competitive inhibitor of SMYD3. By occupying the substrate-binding pocket, it prevents the methylation of MAP3K2. This leads to the dephosphorylation of MAP3K2 by PP2A and subsequent downregulation of the MEK/ERK signaling cascade.
Caption: Signaling pathway of SMYD3 and the inhibitory action of this compound.
Experimental Protocol: SPR Analysis
This protocol outlines a general procedure for analyzing the binding of a small molecule, such as this compound, to its protein target, SMYD3, using SPR.
Materials and Reagents
-
SPR Instrument: (e.g., Biacore, Reichert, etc.)
-
Sensor Chip: CM5 sensor chip is commonly used for amine coupling.
-
Recombinant Protein: Purified human SMYD3 protein.
-
Small Molecule Inhibitor: this compound.
-
Immobilization Buffers:
-
10 mM Sodium acetate, pH 4.5
-
Amine coupling kit: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and ethanolamine-HCl.
-
-
Running Buffer: HBS-EP+ buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20), or a similar buffer with low protein binding characteristics.
-
Analyte Dilution Solvent: Running buffer with a final DMSO concentration matching that of the highest analyte concentration to minimize bulk refractive index changes.
Experimental Workflow
Caption: General workflow for an SPR binding experiment.
Detailed Methodology
1. Ligand Immobilization (SMYD3)
-
Equilibrate the CM5 sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject a solution of SMYD3 (e.g., 20 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached (typically 2000-4000 RU for small molecule analysis).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.
-
A reference flow cell should be prepared similarly but without the injection of SMYD3 to serve as a control for non-specific binding and bulk refractive index changes.
2. Analyte Preparation (this compound)
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of this compound in running buffer to create a concentration series (e.g., ranging from 0.1 nM to 1 µM).
-
Ensure the final DMSO concentration is consistent across all analyte dilutions and the running buffer blank (typically ≤1%).
3. Binding Analysis
-
Equilibrate the system with running buffer until a stable baseline is achieved.
-
Inject the different concentrations of this compound over the SMYD3 and reference surfaces, typically for 60-180 seconds to monitor the association phase.
-
Following the association phase, allow the running buffer to flow over the sensor surface for 120-600 seconds to monitor the dissociation phase.
-
Inject a running buffer blank (containing the same concentration of DMSO as the analyte samples) for double referencing.
4. Surface Regeneration
-
If necessary, regenerate the sensor surface between analyte injections to remove any bound this compound. The regeneration solution must be optimized to remove the analyte completely without denaturing the immobilized ligand. A short pulse of a low pH glycine (B1666218) solution or a high salt buffer is often effective. However, for some interactions, dissociation in running buffer may be sufficient.
5. Data Analysis
-
Subtract the response from the reference flow cell and the response from the buffer blank injection from the response of the SMYD3-immobilized flow cell.
-
Fit the processed sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the analysis software provided with the SPR instrument.
-
This fitting will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Conclusion
Surface Plasmon Resonance is a powerful, label-free technique for the detailed characterization of small molecule-protein interactions. The protocol described here provides a robust framework for determining the binding kinetics of this compound to its target, SMYD3. The resulting kinetic data is invaluable for understanding the mechanism of action of this potent inhibitor and for guiding further drug discovery and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of the SMYD3 Inhibitor BAY-6035 Using Thermal Shift Assay (TSA)-Based High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Probe BAY-6035 | Chemical Probes Portal [chemicalprobes.org]
- 5. bayer.com [bayer.com]
Application Notes and Protocols: (R)-BAY-6035 Stock Solution Preparation and Storage
Abstract
This document provides detailed protocols for the preparation and storage of stock solutions for (R)-BAY-6035, a potent and selective inhibitor of the SET and MYND domain-containing protein 3 (SMYD3).[1] SMYD3 is a lysine (B10760008) methyltransferase implicated in the regulation of various cancer-relevant proteins, making this compound a critical tool in oncological research.[2][3] Adherence to these guidelines will ensure the compound's stability, integrity, and reproducibility in experimental settings.
Chemical Properties and Solubility
This compound is a benzodiazepine-based compound with the following properties.[2][3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₈N₄O₃ | |
| Molecular Weight | 396.48 g/mol | |
| Purity | ≥98% | |
| CAS Number | 2247890-13-5 |
Table 2: Solubility Data for this compound
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Reference |
| DMSO | 100 mM | 39.65 mg/mL | |
| Ethanol | 100 mM | 39.65 mg/mL |
Experimental Protocol: Stock Solution Preparation
This protocol details the preparation of a 10 mM stock solution in DMSO. The same principles apply for other concentrations or solvents like ethanol.
Materials:
-
This compound powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated precision balance
-
Sterile, amber-colored polypropylene (B1209903) or glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Workflow for Stock Solution Preparation:
Caption: Workflow for this compound Stock Solution Preparation.
Step-by-Step Procedure:
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents moisture condensation on the compound.
-
Calculation: To prepare a 10 mM stock solution, use the following formula:
-
Volume of DMSO (μL) = (Mass of Compound (mg) / 396.48 mg/mmol) * 100,000
-
Example: For 5 mg of this compound:
-
Volume of DMSO (μL) = (5 mg / 396.48 mg/mmol) * 100,000 ≈ 1261.1 μL
-
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile vial using a precision balance.
-
Solvent Addition: Carefully add the calculated volume of high-purity DMSO to the vial containing the compound.
-
Dissolution: Cap the vial tightly and vortex thoroughly until the solution is clear and all solid has dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Aliquoting: To avoid repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile, light-protecting vials.
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date, and store immediately as recommended below.
Safety Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Handle this compound powder and DMSO in a well-ventilated area or a chemical fume hood.
Storage and Stability Recommendations
Proper storage is crucial to maintain the biological activity of this compound.
Table 3: Recommended Storage Conditions
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid Powder | -20°C | Up to 24 months | Store in a desiccator to keep dry. |
| DMSO Stock Solution | -20°C or -80°C | Up to 6 months at -20°C; Up to 12 months at -80°C | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| Ethanol Stock Solution | -20°C or -80°C | Up to 3 months at -20°C; Up to 6 months at -80°C | Ethanol is more volatile; ensure vials are tightly sealed. |
Application Context: Mechanism of Action
This compound is a potent inhibitor of SMYD3, a lysine methyltransferase that targets both histone and non-histone proteins.[2] Its primary mechanism involves binding to the substrate site of SMYD3, thereby preventing the methylation of downstream targets such as MAP3K2, which is involved in cancer cell signaling pathways.[2][3]
Caption: Inhibition of the SMYD3 Signaling Pathway by this compound.
References
(R)-BAY-6035: Application Notes and Protocols for Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-BAY-6035 is a potent, selective, and substrate-competitive small molecule inhibitor of SET and MYND domain-containing protein 3 (SMYD3)[1]. SMYD3 is a lysine (B10760008) methyltransferase implicated in the development and progression of various cancers through the methylation of both histone and non-histone proteins, which regulates gene expression and cell signaling pathways crucial for cancer cell proliferation, migration, and invasion[1]. This document provides detailed application notes and protocols for the use of this compound in oncology research, focusing on its mechanism of action and methodologies for its investigation.
Mechanism of Action
This compound acts as a substrate-competitive inhibitor by binding to the lysine-binding pocket of SMYD3[1]. A key non-histone substrate of SMYD3 is Mitogen-Activated Protein Kinase Kinase Kinase 2 (MAP3K2), also known as MEKK2[1]. The methylation of MAP3K2 by SMYD3 at lysine 260 prevents its dephosphorylation by protein phosphatase 2A (PP2A), leading to sustained activation of the MAPK signaling pathway[1]. By inhibiting SMYD3, this compound prevents the methylation of MAP3K2, which results in its dephosphorylation by PP2A and subsequent downregulation of the downstream MEK/ERK signaling pathway[1]. Overexpression of SMYD3 has been associated with a poor prognosis in several cancers, making it an attractive target for anticancer drug development[2][3][4].
Quantitative Data Summary
The following table summarizes the key quantitative data for the binding affinity and cellular activity of this compound.
| Assay Type | Parameter | Value (nM) | Reference |
| Biochemical & Biophysical Binding Affinity | |||
| Scintillation Proximity Assay (SPA) | IC50 | 88 | [1] |
| Isothermal Titration Calorimetry (ITC) | Kd | 100 | [1][2] |
| Surface Plasmon Resonance (SPR) | Kd | 97 | [1] |
| Thermal Shift Assay (TSA) | ΔTm | 9.9 K | [1] |
| Cellular Activity | |||
| Cellular MAP3K2 Methylation Assay (HeLa) | IC50 | ~70 | [1] |
| Cellular MAP3K2 Methylation Assay (HeLa) | IC50 | 183 | [1] |
| Cellular Mechanistic Assay | IC50 | <100 | [3][4][5] |
Signaling Pathway
The diagram below illustrates the signaling pathway affected by this compound.
Caption: this compound inhibits SMYD3, preventing MAP3K2 methylation and downstream MAPK signaling.
Experimental Protocols
Detailed methodologies for key experiments to characterize the activity of this compound are provided below.
Thermal Shift Assay (TSA) for Target Engagement
Objective: To determine the direct binding of this compound to SMYD3 and its stabilizing effect.
Materials:
-
Recombinant SMYD3 protein
-
This compound
-
SYPRO Orange dye
-
Real-time PCR instrument
-
Assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)
Protocol:
-
Prepare a master mix containing SMYD3 protein and SYPRO Orange dye in the assay buffer.
-
Aliquot the master mix into a 96-well PCR plate.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the wells.
-
Seal the plate and centrifuge briefly.
-
Perform a thermal melt experiment using a real-time PCR instrument, increasing the temperature from 25°C to 95°C with a ramp rate of 0.1°C/s[2].
-
Monitor the fluorescence of SYPRO Orange. The melting temperature (Tm) is the point of maximum fluorescence intensity change.
-
Calculate the change in melting temperature (ΔTm) induced by this compound compared to the DMSO control.
Scintillation Proximity Assay (SPA) for Enzymatic Activity
Objective: To measure the inhibitory effect of this compound on the methyltransferase activity of SMYD3.
Materials:
-
Recombinant SMYD3 protein
-
[³H]-S-Adenosyl-L-methionine (SAM) as the methyl donor[2]
-
Biotinylated peptide substrate derived from MAP3K2 (MEKK2)[2]
-
Streptavidin-coated SPA beads
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 0.01% Tween-20)
-
Microplate scintillation counter
Protocol:
-
In a 384-well plate, add assay buffer, SMYD3 enzyme, and varying concentrations of this compound or DMSO.
-
Initiate the reaction by adding the biotinylated peptide substrate and [³H]-SAM.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution containing excess unlabeled SAM and streptavidin-coated SPA beads.
-
Incubate to allow the biotinylated peptide to bind to the SPA beads.
-
Measure the radioactivity using a microplate scintillation counter.
-
Calculate the IC50 value of this compound.
Cellular MAP3K2 Methylation Assay
Objective: To assess the ability of this compound to inhibit the methylation of MAP3K2 in a cellular context.
Materials:
-
Cancer cell line (e.g., HeLa)
-
This compound
-
Cell lysis buffer
-
Antibodies specific for methylated MAP3K2 and total MAP3K2
-
Western blotting reagents and equipment
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound or DMSO for a specified time (e.g., 24 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against methylated MAP3K2 and total MAP3K2.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Quantify the band intensities to determine the ratio of methylated to total MAP3K2 and calculate the IC50 value.
Experimental Workflow
The following diagram outlines a general experimental workflow for investigating the effects of this compound in an oncology research setting.
Caption: A typical workflow for preclinical evaluation of this compound in oncology research.
Conclusion
This compound is a valuable chemical probe for elucidating the biological functions of SMYD3 in cancer. The provided data and protocols offer a framework for researchers to design and execute experiments to further investigate the therapeutic potential of targeting the SMYD3-MAP3K2 signaling axis in various oncological contexts.
References
Troubleshooting & Optimization
(R)-BAY-6035 solubility issues in aqueous buffer
Welcome to the technical support center for (R)-BAY-6035. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility of this compound in aqueous buffers. Here you will find troubleshooting advice and frequently asked questions to assist you in your experiments.
Troubleshooting Guide
Issue: Precipitate formation when diluting a DMSO stock solution of this compound into aqueous buffer.
Possible Cause 1: Low aqueous solubility of this compound. this compound is a lipophilic molecule with limited solubility in aqueous solutions. Direct dilution of a high-concentration DMSO stock into a buffer can cause the compound to crash out of solution.
Solution:
-
Lower the final concentration: Attempt to use a lower final concentration of this compound in your assay.
-
Use a lower concentration stock: Prepare a lower concentration DMSO stock solution before diluting into the aqueous buffer.
-
Serial dilutions: Perform serial dilutions in your aqueous buffer. For example, instead of a single 1:1000 dilution, perform a series of 1:10 dilutions.
-
Increase the percentage of co-solvent: If your experimental system allows, increase the final concentration of DMSO. Note that high concentrations of DMSO can affect cell viability and enzyme activity. A final DMSO concentration of up to 2.5% has been reported in cellular assays.[1]
Possible Cause 2: Buffer composition and pH. The composition and pH of your aqueous buffer can significantly impact the solubility of this compound, which belongs to the benzodiazepine (B76468) class of compounds known to have pH-dependent solubility.[2][3][4]
Solution:
-
pH adjustment: Investigate the effect of pH on the solubility of this compound in your buffer system. Small adjustments to the pH may improve solubility.
-
Buffer choice: Consider using alternative buffer systems. For example, a formulation with 20 mM HEPES at pH 7.4 has been successfully used.[1]
Possible Cause 3: Temperature effects. Temperature can influence solubility. If you are working with cold buffers, this might reduce the solubility of the compound.
Solution:
-
Work at room temperature: Prepare your dilutions at room temperature, unless your experimental protocol specifically requires cold conditions.
-
Gentle warming: If appropriate for your experiment, gentle warming of the buffer may help to dissolve the compound. However, be cautious about the thermal stability of this compound and other components in your assay.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is soluble in DMSO and ethanol (B145695) up to 100 mM. For most biological applications, DMSO is the preferred solvent for preparing high-concentration stock solutions.
Q2: What is a recommended protocol for preparing this compound in an aqueous buffer for cellular assays?
A2: Based on available data, a recommended starting point for preparing this compound for cellular assays is to first dissolve the compound in DMSO to create a stock solution. This stock can then be diluted into an aqueous buffer. A specific formulation that has been used is 20 mM HEPES pH 7.4, 150 mM NaCl, and 0.005% Tween 20, with a final DMSO concentration of 2.5%.[1] It is recommended to add the DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing and minimize precipitation.
Q3: My experiment is sensitive to DMSO. What are some alternatives?
A3: If your experiment is sensitive to DMSO, you can try the following:
-
Ethanol: this compound is also soluble in ethanol up to 100 mM. You can prepare a stock solution in ethanol and dilute it into your aqueous buffer. As with DMSO, be mindful of the final ethanol concentration.
-
Co-solvents: Other co-solvents like polyethylene (B3416737) glycol (PEG) or propylene (B89431) glycol can be explored to enhance aqueous solubility.[5][6]
-
Formulation with surfactants: The use of non-ionic surfactants, such as Tween 20 or Pluronic F-68, at low concentrations can help to maintain the solubility of hydrophobic compounds in aqueous solutions.[1]
Q4: How can I determine the maximum soluble concentration of this compound in my specific aqueous buffer?
A4: To determine the maximum soluble concentration, you can perform a solubility test. Prepare a series of dilutions of your this compound DMSO stock into your aqueous buffer. After allowing the solutions to equilibrate, visually inspect for any precipitate. For a more quantitative assessment, you can centrifuge the samples and measure the concentration of the compound in the supernatant using an appropriate analytical method, such as HPLC.
Q5: Can sonication be used to dissolve this compound in an aqueous buffer?
A5: Sonication can be a useful technique to aid in the dissolution of poorly soluble compounds. However, it should be used with caution as excessive sonication can potentially degrade the compound or other components in your solution. Use a bath sonicator for a short period and keep the sample cool to minimize any potential degradation.
Quantitative Data Summary
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Reference |
| DMSO | 100 | 39.65 | |
| Ethanol | 100 | 39.65 | |
| Aqueous Buffer (example) | Not explicitly stated, but used in assays with 2.5% DMSO | Not explicitly stated | [1] |
Note: The molecular weight of this compound is 396.48 g/mol .
Experimental Protocols & Workflows
Protocol for Preparing this compound Working Solution in Aqueous Buffer
-
Prepare Stock Solution:
-
Weigh out the desired amount of this compound powder.
-
Dissolve in 100% DMSO to a final concentration of 10 mM. Ensure the powder is completely dissolved by vortexing. This is your stock solution. Store at -20°C for long-term storage.
-
-
Prepare Intermediate Dilution (Optional but Recommended):
-
Dilute the 10 mM DMSO stock solution in your chosen aqueous buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl, 0.005% Tween 20) to an intermediate concentration (e.g., 100 µM). It is crucial to add the DMSO stock to the buffer while vortexing to facilitate mixing.
-
-
Prepare Final Working Solution:
-
Perform a final dilution from the intermediate solution into the aqueous buffer to achieve your desired final concentration for the experiment. Ensure the final DMSO concentration is compatible with your assay (e.g., ≤ 1%).
-
Caption: Workflow for preparing this compound working solution.
Troubleshooting Workflow for Solubility Issues
Caption: Decision tree for troubleshooting precipitation issues.
Signaling Pathway
This compound is an inhibitor of the enzyme SMYD3 (SET and MYND domain-containing protein 3). SMYD3 is a lysine (B10760008) methyltransferase that has been shown to methylate and regulate the activity of various proteins involved in cancer signaling pathways, including MAP3K2 (also known as MEKK2).[7][8][9]
References
- 1. bayer.com [bayer.com]
- 2. researchgate.net [researchgate.net]
- 3. Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate does not influence bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The solubility-permeability interplay when using cosolvents for solubilization: revising the way we use solubility-enabling formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of the SMYD3 Inhibitor BAY-6035 Using Thermal Shift Assay (TSA)-Based High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bayer.com [bayer.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: (R)-BAY-6035 Off-Target Effects Investigation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of the SMYD3 inhibitor, (R)-BAY-6035.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective, substrate-competitive inhibitor of SET and MYND domain-containing protein 3 (SMYD3), a lysine (B10760008) methyltransferase.[1][2] It binds to the lysine-binding pocket of SMYD3, preventing the methylation of its substrates, most notably MAP3K2 (also known as MEKK2).[1] This inhibition of MAP3K2 methylation leads to its dephosphorylation by protein phosphatase 2A (PP2A), subsequently downregulating the downstream MEK/ERK signaling pathway.[1]
Q2: How selective is this compound for SMYD3?
This compound has demonstrated high selectivity for SMYD3. It exhibits over 100-fold selectivity for SMYD3 compared to other histone methyltransferases.[3][4][5] Extensive biophysical and cellular characterization has shown its nanomolar potency and high selectivity against other methyltransferases and kinases.[2]
Q3: I am observing a phenotype in my experiment that doesn't seem to align with SMYD3 inhibition. Could this be an off-target effect of this compound?
While this compound is highly selective, off-target effects are a possibility with any small molecule inhibitor. To investigate if the observed phenotype is due to an off-target effect, it is crucial to perform control experiments. The most important control is to use the structurally related but inactive enantiomer, BAY-444, as a negative control.[4][6] If the phenotype persists with this compound but is absent with BAY-444 at the same concentration, it is more likely to be an on-target effect.
Q4: What is BAY-444 and how should I use it in my experiments?
BAY-444 is the (S)-enantiomer of BAY-6035 and serves as a negative control compound.[4][6] It is structurally very similar to this compound but is significantly less active against SMYD3 (IC50 > 10 µM).[4] In your experiments, you should treat your cells or perform your assays with this compound, BAY-444, and a vehicle control (e.g., DMSO) in parallel. A true on-target effect of SMYD3 inhibition should be observed with this compound but not with BAY-444 or the vehicle control.
Troubleshooting Guide
Issue: Unexpected Cellular Phenotype Observed with this compound Treatment
If you observe a cellular phenotype that is not consistent with the known functions of SMYD3, follow these troubleshooting steps to investigate potential off-target effects.
Step 1: Confirm On-Target Engagement
Before investigating off-target effects, it is essential to confirm that this compound is engaging with its intended target, SMYD3, in your experimental system.
-
Western Blot for p-ERK: A key downstream effector of the SMYD3-MAP3K2 axis is the MEK/ERK pathway.[1] Treatment with this compound should lead to a decrease in the phosphorylation of ERK. Perform a western blot to assess the levels of phosphorylated ERK (p-ERK) and total ERK.
-
Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method to directly assess target engagement in intact cells.[7][8][9][10] This assay is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Step 2: Utilize the Negative Control Compound
As mentioned in the FAQs, the use of the inactive enantiomer, BAY-444, is the most critical step in distinguishing on-target from off-target effects.
-
Experimental Design: Include three groups in your experiment:
-
Vehicle Control (e.g., DMSO)
-
This compound
-
BAY-444 (at the same concentration as this compound)
-
-
Interpretation:
-
If the unexpected phenotype is observed only in the this compound treated group, it is likely an on-target effect.
-
If the phenotype is observed in both this compound and BAY-444 treated groups, it is likely an off-target effect or related to the chemical scaffold.
-
If the phenotype is not observed in any of the treatment groups, the initial observation may have been an artifact.
-
Step 3: Perform Dose-Response and Time-Course Experiments
Characterize the unexpected phenotype by performing dose-response and time-course experiments with this compound. This can help to understand if the effect is concentration-dependent and at what time point it manifests.
Step 4: Consider Broader Off-Target Screening (If Necessary)
If the above steps suggest a high probability of an off-target effect and it is critical to identify the off-target protein, consider broader screening approaches.
-
Kinase Profiling: Although this compound is reported to be selective against kinases, comprehensive kinase profiling against a large panel of kinases can definitively rule out or identify any off-target kinase interactions.
-
Proteome-wide CETSA (CETSA-MS): This advanced technique combines CETSA with mass spectrometry to identify proteins that are thermally stabilized by the compound across the proteome, providing an unbiased view of potential off-targets.
Data Presentation
Table 1: On-Target Activity of this compound
| Assay Type | Parameter | Value | Reference |
| Biochemical (SMYD3) | IC50 | 88 nM | [11] |
| Cellular (MAP3K2 Methylation) | IC50 | <100 nM | [3] |
| Isothermal Titration Calorimetry (ITC) | Kd | 133 nM | [12] |
| Surface Plasmon Resonance (SPR) | Kd | 97 nM | [12] |
| Thermal Shift Assay (TSA) | ΔTm | 8.34 K | [12] |
Table 2: Activity of the Negative Control Compound BAY-444
| Assay Type | Parameter | Value | Reference |
| Biochemical (SMYD3) | IC50 | >10 µM | [4] |
| Cellular (MAP3K2 Methylation) | IC50 | >10 µM | [4] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-ERK
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with vehicle, this compound (e.g., 1 µM), and BAY-444 (e.g., 1 µM) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-ERK (Thr202/Tyr204) and total ERK. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
Protocol 2: Cellular Thermal Shift Assay (CETSA) - Western Blot Detection
-
Cell Culture and Treatment: Treat cultured cells with either vehicle or this compound at the desired concentration for a specified time in a CO2 incubator.
-
Cell Harvesting: Harvest the cells by scraping and wash them with PBS. Resuspend the cell pellet in PBS containing protease inhibitors.
-
Heating Step: Aliquot the cell suspension into PCR tubes. Heat the tubes at different temperatures (e.g., a gradient from 40°C to 70°C) for 3 minutes in a thermocycler, followed by cooling at 4°C for 3 minutes. Include an unheated control.
-
Cell Lysis: Lyse the cells by three cycles of freeze-thawing (liquid nitrogen and 37°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation and Western Blot: Collect the supernatant (soluble fraction) and proceed with western blotting for SMYD3 as described in Protocol 1.
-
Data Analysis: Quantify the band intensities for SMYD3 at each temperature. Plot the percentage of soluble SMYD3 relative to the unheated control against the temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
Visualizations
Caption: The SMYD3 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for investigating potential off-target effects of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of the SMYD3 Inhibitor BAY-6035 Using Thermal Shift Assay (TSA)-Based High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bayer.com [bayer.com]
- 5. amsbio.com [amsbio.com]
- 6. BAY-6035 | Structural Genomics Consortium [thesgc.org]
- 7. benchchem.com [benchchem.com]
- 8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Probe BAY-6035 | Chemical Probes Portal [chemicalprobes.org]
Preventing (R)-BAY-6035 degradation in experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals to help prevent the degradation of (R)-BAY-6035 in experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary causes of this compound degradation during experiments?
A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential causes for degradation of small molecule inhibitors like this compound can include:
-
Improper Storage: Long-term storage at temperatures above the recommended -20°C can lead to gradual degradation.[1][2][3]
-
Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can compromise the stability of the compound.
-
Exposure to Light: Although not explicitly stated for this compound, many complex organic molecules are light-sensitive.
-
pH Instability: Extreme pH conditions in experimental buffers could potentially lead to hydrolysis or other chemical modifications.
-
Oxidation: The presence of oxidizing agents in the experimental setup could be a source of degradation.
-
Enzymatic Degradation: In cellular or in vivo experiments, metabolic enzymes could modify or degrade the compound.
Q2: My experimental results with this compound are inconsistent. Could this be due to compound degradation?
A2: Inconsistent results are a common indicator of compound instability. If you observe a loss of inhibitory activity or variability between experiments, consider the following troubleshooting steps:
-
Prepare Fresh Solutions: Prepare fresh stock and working solutions from solid this compound for each experiment.
-
Aliquot Stock Solutions: To avoid freeze-thaw cycles, aliquot your stock solution into single-use volumes.
-
Verify Solvent Quality: Ensure the DMSO or ethanol (B145695) used to dissolve this compound is of high purity and anhydrous, as contaminants can affect stability.
-
Incorporate Controls: Use a positive control (a known stable inhibitor) and a negative control (vehicle) in your experiments to ensure your assay is performing as expected.
Q3: What are the best practices for preparing and storing this compound solutions?
A3: Adhering to proper preparation and storage protocols is crucial for maintaining the integrity of this compound.
-
Stock Solution Preparation:
-
Storage:
Data Summary
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Recommended Duration | Reference |
| Solid | -20°C | ≥ 4 years | [2] |
| In Solvent | -80°C | Up to 6 months | [4] |
| In Solvent | -20°C | Up to 1 month | [4] |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration | Reference |
| DMSO | 100 mM | [1][3] |
| Ethanol | 100 mM | [1][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibration: Allow the vial of solid this compound to warm to room temperature before opening.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Gently vortex the vial and, if necessary, sonicate in a water bath for a short period to ensure the compound is fully dissolved.
-
Aliquoting: Dispense the stock solution into single-use, light-protected aliquots.
-
Storage: Store the aliquots at -80°C.
Protocol 2: Cellular Assay Workflow to Minimize Degradation
-
Thaw: On the day of the experiment, thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Prepare working solutions by diluting the stock solution in the appropriate cell culture medium immediately before use. Perform serial dilutions to achieve the final desired concentrations.
-
Treatment: Add the diluted this compound to your cell cultures. Ensure even distribution by gently mixing.
-
Incubation: Proceed with your experimental incubation time. For time-course experiments, consider adding the compound at staggered intervals to ensure consistent exposure times.
-
Data Collection: At the end of the incubation period, process the samples for analysis.
Visualizations
References
Troubleshooting inconsistent results with (R)-BAY-6035
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-BAY-6035, a potent and selective inhibitor of SMYD3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective, substrate-competitive inhibitor of SET and MYND domain-containing protein 3 (SMYD3), a lysine (B10760008) methyltransferase implicated in various cancers.[1][2] It functions by binding to the substrate-binding site of the enzyme, which prevents SMYD3 from methylating its substrates.[2] A key non-histone protein target of SMYD3 is Mitogen-Activated Protein Kinase Kinase Kinase 2 (MAP3K2, also known as MEKK2).[2] By inhibiting the methylation of MAP3K2, this compound blocks the downstream activation of the MAPK signaling pathway.[1][2][3]
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored at -20°C.[4][5][6] It is recommended to prepare fresh solutions for each experiment to ensure compound integrity.[7] The compound is soluble in DMSO and ethanol (B145695) up to 100 mM.[2][4]
Q3: What is the selectivity profile of this compound?
This compound exhibits high selectivity for SMYD3. It has been shown to have over 100-fold selectivity for SMYD3 compared to other histone methyltransferases and has shown no significant activity against a panel of other methyltransferases and kinases.[3][4][5]
Troubleshooting Guide
Problem 1: Inconsistent or lower-than-expected potency (higher IC50 values) in our assays.
Several factors can contribute to variability in the observed potency of this compound.
| Potential Cause | Recommended Solution |
| Compound Instability | Prepare fresh solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles.[7] |
| Incorrect Concentration | Verify the final concentration of the compound used in the assay. Perform a dose-response experiment to determine the optimal concentration for your specific cell line or system.[7] |
| Low SMYD3 Expression | Confirm the expression levels of SMYD3 in your experimental model. Low endogenous levels of the enzyme may lead to a minimal observable effect.[7] |
| Assay Sensitivity | Ensure that your detection method for substrate methylation is sensitive enough to capture the expected changes.[7] |
| Cell Permeability Issues | Confirm that this compound is cell-permeable in your specific experimental model. If permeability is a concern, consider using a cell-free system to validate its inhibitory activity on SMYD3.[7][8] |
Problem 2: Significant off-target effects are observed.
While this compound is highly selective, off-target effects can sometimes be observed, particularly at high concentrations.
| Potential Cause | Recommended Solution |
| High Compound Concentration | High concentrations can lead to non-specific binding. Lower the concentration of this compound to the lowest effective dose determined from your dose-response experiments.[7] It is recommended to use concentrations of 1µM or below in cellular assays.[9] |
| Cell Line Specificity | The cellular context can influence the activity and potential off-target effects of a compound. Consider testing this compound in a different cell line to determine if the observed effects are cell-line specific.[7] |
| Use of a Negative Control | A congeneric negative control for BAY-6035, BAY-444, is available and should be included in experiments to differentiate between on-target and off-target effects.[9] |
Quantitative Data
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Assay Type | Parameter | Value | Reference |
| SMYD3 Scintillation Proximity Assay (SPA) | IC50 | 88 ± 16 nM | [9] |
| Isothermal Titration Calorimetry (ITC) | Kd | 100 nM | [9] |
Table 2: Cellular Potency of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
| Cellular MAP3K2 Methylation Assay | HeLa | IC50 | 70 nM | [4][5] |
| Cellular MAP3K2 Methylation Assay | HeLa | IC50 | ~70 nM | [1] |
| Cellular MAP3K2 Methylation Assay | HeLa | IC50 | 183 nM | [1] |
Experimental Protocols
1. Cellular MAP3K2 Methylation Assay
This assay assesses the ability of this compound to inhibit the methylation of MAP3K2 by SMYD3 in a cellular context.
-
Cell Transfection: HeLa cells are transfected with HA-tagged MAP3K2 and untagged SMYD3.[9][10]
-
Compound Treatment: Transfected cells are treated with varying concentrations of this compound.
-
Analysis: MAP3K2 methylation is assessed by Western blot using a specific antibody against methylated K260 of MAP3K2. The signal for methylated MAP3K2 is normalized to the total MAP3K2 signal.[9][10]
2. Thermal Shift Assay (TSA)
TSA is used to identify compounds that bind to and stabilize a target protein.
-
Principle: The assay measures the change in the melting temperature (Tm) of the target protein (SMYD3) in the presence of a test compound. A positive shift in Tm indicates compound binding and stabilization of the protein.[10][11]
-
Procedure: The assay is typically run in a high-throughput format, with fluorescence measurements taken over a temperature gradient from 25°C to 80°C.[10]
3. Scintillation Proximity Assay (SPA)
SPA is a radioisotopic assay used to measure the catalytic activity of an enzyme.
-
Principle: This assay quantifies the transfer of a radiolabeled methyl group from the donor S-Adenosyl-L-methionine (SAM) to a substrate peptide (derived from MEKK2).[10]
-
Procedure: The inhibition of SMYD3 catalytic activity by this compound is measured by a decrease in the scintillation signal.[10]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. caymanchem.com [caymanchem.com]
- 6. rndsystems.com [rndsystems.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. bayer.com [bayer.com]
- 10. bayer.com [bayer.com]
- 11. Discovery of the SMYD3 Inhibitor BAY-6035 Using Thermal Shift Assay (TSA)-Based High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the stability of (R)-BAY-6035 in solution
Welcome to the technical support center for (R)-BAY-6035, a potent and selective inhibitor of the lysine (B10760008) methyltransferase SMYD3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in experimental settings, with a focus on ensuring the stability of the compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents and storage conditions for this compound stock solutions?
A1: this compound is soluble in DMSO and ethanol. For optimal stability, stock solutions should be prepared in high-quality, anhydrous DMSO or ethanol, aliquoted into small volumes to avoid repeated freeze-thaw cycles, and stored at -20°C.
Q2: How can I assess the stability of this compound in my specific experimental buffer or cell culture medium?
A2: It is highly recommended to perform a stability study of this compound in your aqueous experimental solution. A general protocol involves incubating the compound at your experimental concentration and temperature over a time course (e.g., 0, 2, 4, 8, 24 hours). The concentration of the parent compound at each time point can be measured using an analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area of the parent compound over time indicates degradation.
Q3: What are the potential signs of this compound degradation in my experiments?
A3: Degradation of this compound can manifest as:
-
Inconsistent or weaker than expected biological activity in your assays.
-
Variability in results between experiments conducted at different times with the same stock solution.
-
Appearance of new peaks and a decrease in the parent compound peak in HPLC or LC-MS analysis of your experimental samples.
-
Precipitation in your stock or working solutions.
Q4: What factors can influence the stability of this compound in solution?
A4: The stability of small molecules like this compound, a benzodiazepine (B76468) derivative, can be affected by several factors:
-
pH: Extreme pH values can lead to hydrolysis.
-
Temperature: Higher temperatures generally accelerate degradation.
-
Light: Exposure to UV or fluorescent light can cause photodegradation.
-
Oxidation: The presence of oxidizing agents can lead to degradation.
-
Components of the medium: Certain components in complex solutions like cell culture media may react with the compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent IC50 values or biological activity | 1. Degradation of this compound in stock or working solution. 2. Inconsistent cell seeding density or passage number. 3. Variability in incubation time. | 1. Prepare fresh stock solutions from powder. Perform a stability test of your working solution under experimental conditions. 2. Standardize cell seeding protocols and use cells within a consistent passage number range. 3. Ensure precise and consistent incubation times for all experiments. |
| Precipitate forms in the solution | 1. Poor solubility of this compound in the aqueous buffer or medium. 2. Degradation of the compound into a less soluble product. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (typically ≤ 0.5%) and consistent across all samples, including controls. Consider using a solubilizing agent if compatible with your assay. 2. Analyze the precipitate to determine its identity. |
| Cells appear unhealthy or die at expected active concentrations | 1. Cytotoxicity of this compound at the tested concentrations. 2. Toxicity from the solvent (e.g., DMSO). | 1. Perform a cytotoxicity assay (e.g., MTT or trypan blue exclusion) to determine the non-toxic concentration range for your specific cell line. 2. Ensure the final solvent concentration is below the toxic threshold for your cells and include a vehicle-only control. |
Quantitative Data Summary
While specific public data on the degradation kinetics of this compound is limited, the following table summarizes its known binding affinities. Researchers should generate their own stability data for their specific experimental conditions.
| Assay Type | Parameter | Value (nM) |
| Scintillation Proximity Assay (SPA) | IC50 | 88 |
| Isothermal Titration Calorimetry (ITC) | Kd | 100 |
| Surface Plasmon Resonance (SPR) | Kd | 97 |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Aqueous Solution
Objective: To determine the stability of this compound in a specific aqueous buffer or cell culture medium over time at a defined temperature.
Materials:
-
This compound powder
-
High-quality, anhydrous DMSO
-
Experimental aqueous buffer or cell culture medium
-
HPLC or LC-MS system
-
Temperature-controlled incubator
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solution: Dilute the stock solution in your pre-warmed (if applicable) experimental buffer or medium to the final working concentration (e.g., 10 µM).
-
Incubation: Aliquot the working solution into multiple vials for each time point. Incubate at the desired temperature (e.g., 37°C).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove a vial and immediately stop any further degradation by adding an equal volume of a cold organic solvent like acetonitrile. Alternatively, freeze the sample at -80°C for later analysis.
-
Analysis: Analyze the samples by a validated HPLC or LC-MS method to quantify the peak area of the parent this compound compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the amount at time 0.
% Remaining = (Peak Area at time t / Peak Area at time 0) x 100
Visualizations
Caption: A generalized workflow for assessing the stability of this compound.
Technical Support Center: (R)-BAY-6035 Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dose-response curve experiments with the SMYD3 inhibitor, (R)-BAY-6035.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, substrate-competitive inhibitor of SMYD3 (SET and MYND domain-containing protein 3), a lysine (B10760008) methyltransferase.[1][2][3] It functions by binding to the substrate-binding site of SMYD3, which prevents the methylation of its substrates, including Mitogen-Activated Protein Kinase Kinase Kinase 2 (MAP3K2).[1][3] This inhibition of MAP3K2 methylation leads to the downregulation of the downstream MEK/ERK signaling pathway.[1][4]
Q2: What are the typical IC50 values for this compound?
A2: The half-maximal inhibitory concentration (IC50) for this compound can vary depending on the assay format. In biochemical assays, such as scintillation proximity assays (SPA) measuring the inhibition of MEKK2 peptide methylation, the IC50 is approximately 88 nM.[2][5] In cellular assays that measure the inhibition of MAP3K2 methylation within cells, the IC50 is around 70 nM.[2][6]
Q3: What are the recommended solvent and storage conditions for this compound?
A3: this compound is soluble in DMSO and ethanol (B145695) up to 100 mM.[6] For long-term storage, it is recommended to store the compound at -20°C.[6][7]
Q4: How can I confirm that the observed effects in my experiment are due to the specific inhibition of SMYD3 by this compound?
A4: To confirm on-target activity, you can perform several experiments:
-
Use a negative control: A structurally similar but inactive compound can be used to demonstrate that the observed phenotype is not due to off-target effects.
-
Rescue experiment: Overexpression of a resistant SMYD3 mutant, if available, should reverse the effects of this compound.
-
Target engagement assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm the binding of this compound to SMYD3 within the cell at the concentrations used in your experiment.[8]
Troubleshooting Guides
Issue 1: High Variability in IC50 Values Between Experiments
-
Potential Cause: Inconsistent cell seeding density.
-
Potential Cause: High cell passage number leading to genetic drift.
-
Potential Cause: Compound instability or precipitation.
Issue 2: Incomplete or Poorly Defined Dose-Response Curve
-
Potential Cause: Inappropriate concentration range.
-
Troubleshooting: Ensure the concentration range of this compound spans from a no-effect concentration to a maximal-effect concentration. A range of 5-10 concentrations is generally recommended.[10]
-
-
Potential Cause: Insufficient incubation time.
-
Troubleshooting: Optimize the incubation time to allow for the compound to exert its full biological effect.
-
-
Potential Cause: Assay sensitivity.
-
Troubleshooting: If the assay readout is not sensitive enough to detect subtle changes, consider using a more sensitive detection method.
-
Issue 3: High Background Signal or "Edge Effects" in Plate-Based Assays
-
Potential Cause: Evaporation from wells on the perimeter of the microplate.
-
Troubleshooting: To minimize "edge effects," avoid using the outer wells of the plate for experimental samples or ensure proper humidification of the incubator.
-
-
Potential Cause: Non-specific binding of the compound or detection reagents.
-
Troubleshooting: Include appropriate controls, such as wells with no cells or no compound, to determine the level of background signal.
-
Data Presentation
Table 1: Physicochemical and Potency Data for this compound
| Parameter | Value | Reference(s) |
| Molecular Weight | 396.48 g/mol | [3] |
| Molecular Formula | C₂₂H₂₈N₄O₃ | [3] |
| Solubility | Up to 100 mM in DMSO and ethanol | [6] |
| Storage Temperature | -20°C | [6][7] |
| Biochemical IC50 | ~88 nM (MEKK2 peptide methylation) | [2][5] |
| Cellular IC50 | ~70 nM (MAP3K2 methylation) | [2][6] |
Experimental Protocols
Cellular MAP3K2 Methylation Assay
This protocol is a general guideline for assessing the inhibitory activity of this compound on SMYD3-mediated methylation of MAP3K2 in a cellular context.
-
Cell Culture: Plate a suitable cell line (e.g., HeLa cells) in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. The final DMSO concentration should be kept constant and at a non-toxic level (typically ≤ 0.5%). Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubation: Incubate the cells with the compound for a predetermined amount of time (e.g., 24-72 hours) to allow for the inhibition of SMYD3 and subsequent changes in MAP3K2 methylation.
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for methylated MAP3K2.
-
Probe a separate membrane or strip and re-probe the same membrane with a primary antibody for total MAP3K2 as a loading control.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities for methylated and total MAP3K2. Normalize the methylated MAP3K2 signal to the total MAP3K2 signal. Plot the normalized values against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: this compound inhibits the SMYD3-mediated methylation of MAP3K2.
Caption: Experimental workflow for a dose-response curve experiment.
Caption: Troubleshooting logic for inconsistent IC50 values.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bayer.com [bayer.com]
- 6. rndsystems.com [rndsystems.com]
- 7. caymanchem.com [caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
Addressing batch-to-batch variability of (R)-BAY-6035
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-BAY-6035. Our aim is to help you address potential batch-to-batch variability and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs) - Troubleshooting Batch-to-Batch Variability
Q1: We are observing inconsistent IC50 values for this compound in our cellular assays across different batches. What could be the cause?
A1: Inconsistent IC50 values are a common indicator of batch-to-batch variability. Several factors could contribute to this issue:
-
Purity and Impurity Profile: Even minor differences in the purity of this compound can significantly impact its biological activity. The presence of inactive enantiomers or related substances from the synthesis process can alter the effective concentration of the active compound. Each new batch should be independently verified for purity.
-
Solubility and Aggregation: this compound is soluble in DMSO and ethanol. However, improper dissolution or storage can lead to the formation of aggregates, which will reduce the bioavailable concentration of the inhibitor. Ensure the compound is fully dissolved before use and avoid repeated freeze-thaw cycles.[1]
-
Compound Stability: Degradation of the compound over time, especially if not stored correctly at -20°C, can lead to a decrease in potency.
-
Assay Conditions: Variations in cell passage number, cell density, incubation times, and reagent concentrations can all contribute to shifts in IC50 values. It is crucial to maintain consistent experimental parameters.
Q2: How can we proactively assess the quality of a new batch of this compound?
A2: To ensure consistency, we recommend implementing a quality control (QC) workflow for each new batch:
-
Purity Assessment: Perform High-Performance Liquid Chromatography (HPLC) to confirm the purity of the compound is ≥98%.
-
Identity Confirmation: Use Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to verify the chemical structure and identity of this compound.
-
Functional Validation: Conduct a standardized in-vitro assay, such as a Thermal Shift Assay (TSA) or a biochemical SMYD3 inhibition assay, to confirm the potency of the new batch is comparable to previous batches.
Q3: My this compound solution in DMSO appears cloudy. What should I do?
A3: A cloudy solution suggests that the compound may not be fully dissolved or has precipitated out of solution. Here are some troubleshooting steps:
-
Gentle Warming: Warm the solution to 37°C for a short period to aid dissolution.
-
Vortexing/Sonication: Vortex the solution thoroughly or use a bath sonicator to break up any aggregates.
-
Fresh Preparation: If the solution remains cloudy, it is best to discard it and prepare a fresh stock solution. As noted, batch-specific molecular weights may vary due to hydration, which can affect the solvent volumes required to prepare stock solutions.
Q4: We are seeing unexpected off-target effects in our experiments. Could this be related to batch variability?
A4: While this compound is a highly selective SMYD3 inhibitor, off-target effects could be exacerbated by impurities in a particular batch.[2] If you suspect off-target effects, consider the following:
-
Use of a Negative Control: A structurally similar but inactive control compound can help differentiate between on-target and off-target effects.
-
Selectivity Profiling: If available, test the batch against a panel of other methyltransferases to confirm its selectivity profile. This compound has been shown to have over 100-fold selectivity for SMYD3 over other histone methyltransferases.[2]
-
Dose-Response Analysis: Use the lowest effective concentration of this compound in your experiments to minimize the potential for off-target activity.
Quantitative Data
Table 1: Physicochemical and Potency Data for this compound
| Property | Value | Source |
| Molecular Weight | 396.48 g/mol | |
| Molecular Formula | C₂₂H₂₈N₄O₃ | |
| Purity | ≥98% | |
| Solubility | Soluble to 100 mM in DMSO and ethanol | |
| Storage | Store at -20°C | |
| In vitro IC50 (MEKK2 peptide methylation) | 88 nM | [1][2] |
| Cellular IC50 (MEKK2 methylation in HeLa cells) | 70 nM | [1][2] |
Experimental Protocols
Protocol 1: SMYD3 Cellular Methylation Assay
This protocol is adapted from publicly available methods for assessing SMYD3 activity in a cellular context.[3]
Objective: To determine the IC50 of this compound by measuring the inhibition of MAP3K2 methylation by SMYD3 in cells.
Materials:
-
HeLa cells
-
Plasmids for overexpression of HA-tagged MAP3K2 and SMYD3
-
Transfection reagent
-
This compound
-
Cell lysis buffer
-
Primary antibodies: anti-HA, anti-MAP3K2-K260me3, anti-SMYD3
-
Secondary antibodies
-
Western blot reagents and equipment
Procedure:
-
Seed HeLa cells in 6-well plates and grow to 70-80% confluency.
-
Co-transfect cells with HA-tagged MAP3K2 and SMYD3 plasmids using a suitable transfection reagent.
-
After 24 hours, treat the cells with a serial dilution of this compound for another 20 hours.
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and Western blot analysis.
-
Probe the membrane with primary antibodies against HA (to detect total MAP3K2) and MAP3K2-K260me3 (to detect methylated MAP3K2).
-
Normalize the methylated MAP3K2 signal to the total MAP3K2 signal.
-
Plot the normalized signal against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50.
Protocol 2: Thermal Shift Assay (TSA)
This protocol provides a general framework for assessing the binding of this compound to SMYD3.
Objective: To determine the change in melting temperature (ΔTm) of SMYD3 upon binding of this compound as an indicator of target engagement.
Materials:
-
Purified SMYD3 protein
-
This compound
-
SYPRO Orange dye
-
Real-time PCR instrument
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 8.0, 500 mM NaCl)
Procedure:
-
Prepare a master mix of SMYD3 protein and SYPRO Orange dye in the assay buffer.
-
Aliquot the master mix into a 96-well or 384-well PCR plate.
-
Add this compound at various concentrations to the wells. Include a DMSO control.
-
Seal the plate and centrifuge briefly.
-
Place the plate in a real-time PCR instrument.
-
Program the instrument to heat the samples from 25°C to 95°C with a ramp rate of 1°C/min, while continuously monitoring fluorescence.
-
The melting temperature (Tm) is the midpoint of the unfolding transition. Calculate the ΔTm by subtracting the Tm of the DMSO control from the Tm of the inhibitor-treated samples.
Visualizations
References
Validation & Comparative
A Comparative Guide to SMYD3 Inhibitors: (R)-BAY-6035 vs. EPZ031686
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent small molecule inhibitors of SET and MYND domain-containing protein 3 (SMYD3): (R)-BAY-6035 and EPZ031686. SMYD3 is a lysine (B10760008) methyltransferase implicated in the development and progression of various cancers through the methylation of both histone and non-histone protein targets, making it an attractive therapeutic target.[1][2]
Introduction to SMYD3 and its Role in Cancer
SMYD3 plays a critical role in oncogenesis by regulating gene expression and key signaling pathways.[3] One of its primary non-histone substrates is Mitogen-Activated Protein Kinase Kinase Kinase 2 (MAP3K2 or MEKK2). Methylation of MAP3K2 by SMYD3 at lysine 260 prevents its dephosphorylation, leading to sustained activation of the Ras/Raf/MEK/ERK signaling pathway, which is crucial for cancer cell proliferation, migration, and invasion.[2][4] Given its overexpression in several cancers and its association with poor prognosis, the development of potent and selective SMYD3 inhibitors is a key area of cancer research.[5][6]
Overview of this compound and EPZ031686
This compound is a potent, selective, and substrate-competitive inhibitor of SMYD3 identified through a high-throughput thermal shift assay.[4][7] It belongs to a novel benzodiazepine-based chemical series.[7] EPZ031686 is another potent and orally bioavailable SMYD3 inhibitor, developed from an oxindole (B195798) sulfonamide scaffold.[6][8] Both compounds have been instrumental as chemical probes to investigate the biological functions of SMYD3.
Quantitative Data Comparison
The following tables summarize the key quantitative data for this compound and EPZ031686, comparing their biochemical potency, binding affinity, and cellular activity.
Table 1: Biochemical and Biophysical Profile
| Parameter | This compound | EPZ031686 | Assay Type |
| IC50 (nM) | 88[4][9] | 3[9][10] | Scintillation Proximity Assay (SPA) |
| Kd (nM) | 100[4][11] | Not Reported | Isothermal Titration Calorimetry (ITC) |
| Kd (nM) | 97[4] | Not Reported | Surface Plasmon Resonance (SPR) |
| ΔTm (°C) | 9.9[4] | Not Reported | Thermal Shift Assay (TSA) |
| Ki (nM) | Not Reported | 1.1 (vs MEKK2), 1.2 (vs SAM)[6] | Enzyme Kinetics |
Table 2: Cellular Activity
| Parameter | This compound | EPZ031686 | Cell Line | Assay Type |
| Cellular IC50 (nM) | <100[7][11] | 36[10] | HeLa / HEK293T | MAP3K2 Methylation Inhibition (Western Blot) |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanism of SMYD3 and the experimental approaches used to characterize its inhibitors, the following diagrams are provided.
Detailed Experimental Protocols
Scintillation Proximity Assay (SPA)
This assay measures the enzymatic activity of SMYD3 by quantifying the transfer of a radiolabeled methyl group from S-adenosyl-L-[3H]-methionine (³H-SAM) to a biotinylated peptide substrate derived from MAP3K2.
-
Reagents:
-
SMYD3 enzyme
-
Biotinylated MAP3K2 peptide substrate
-
³H-SAM
-
Streptavidin-coated SPA beads
-
Assay Buffer (e.g., 20 mM BICINE, pH 7.5, 1 mM TCEP, 0.005% Bovine Skin Gelatin, 0.002% Tween-20)
-
Stop Solution (e.g., unlabeled SAM)
-
-
Protocol:
-
Incubate SMYD3 with the test inhibitor (e.g., this compound or EPZ031686) in assay buffer for a defined period (e.g., 30 minutes) at room temperature in a 384-well plate.
-
Initiate the methylation reaction by adding the biotinylated MAP3K2 peptide and ³H-SAM.
-
Allow the reaction to proceed for a specific time (e.g., 1-2 hours) at room temperature.
-
Terminate the reaction by adding a stop solution.
-
Add streptavidin-coated SPA beads to the wells. The biotinylated and ³H-methylated peptide will bind to the beads.
-
When the radiolabeled peptide is in close proximity to the scintillant in the beads, light is emitted.
-
Measure the light signal using a microplate scintillation counter. The signal is inversely proportional to the inhibitory activity of the compound.
-
Cellular MAP3K2 Methylation Assay (Western Blot)
This assay assesses the ability of the inhibitors to block SMYD3-mediated methylation of its substrate MAP3K2 within a cellular context.[11][12]
-
Reagents:
-
HeLa or HEK293T cells
-
Plasmids encoding for SMYD3 and HA-tagged MAP3K2
-
Transfection reagent
-
Cell lysis buffer
-
Primary antibodies: anti-HA, anti-MAP3K2-K260me3, anti-p-ERK, anti-total-ERK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Protocol:
-
Co-transfect HeLa or HEK293T cells with plasmids expressing SMYD3 and HA-tagged MAP3K2.
-
After 24 hours, treat the cells with varying concentrations of this compound or EPZ031686 for a specified duration (e.g., 20-24 hours).
-
Harvest and lyse the cells.
-
Determine protein concentration using a standard protein assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against HA (to detect total MAP3K2) and MAP3K2-K260me3 (to detect methylated MAP3K2).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the methylated MAP3K2 signal to the total MAP3K2 signal to determine the IC50 of the inhibitor.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding of an inhibitor to the target protein, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.[11]
-
Reagents:
-
Purified SMYD3 protein
-
This compound
-
ITC Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 0.005% Tween 20)
-
-
Protocol:
-
Dialyze the purified SMYD3 protein and dissolve the inhibitor in the same ITC buffer.
-
Load the SMYD3 solution into the sample cell of the calorimeter.
-
Load the inhibitor solution into the injection syringe.
-
Perform a series of small injections of the inhibitor into the sample cell while monitoring the heat released or absorbed.
-
Integrate the heat-change peaks and fit the data to a suitable binding model to determine the thermodynamic parameters of the interaction.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of inhibitor binding to the target protein.
-
Reagents:
-
Purified SMYD3 protein
-
This compound
-
SPR running buffer (e.g., 25 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 2% DMSO)
-
Sensor chip (e.g., CM5)
-
-
Protocol:
-
Immobilize the purified SMYD3 protein onto the surface of a sensor chip.
-
Flow a series of concentrations of the inhibitor in running buffer over the sensor surface.
-
Monitor the change in the refractive index at the surface, which is proportional to the amount of inhibitor bound to the protein.
-
After the association phase, flow running buffer alone to monitor the dissociation of the inhibitor.
-
Fit the resulting sensorgrams to a kinetic model to determine the association rate constant (ka), dissociation rate constant (kd), and the dissociation constant (Kd = kd/ka).
-
Thermal Shift Assay (TSA)
TSA, or differential scanning fluorimetry (DSF), measures the change in the thermal stability of a protein upon ligand binding.[7]
-
Reagents:
-
Purified SMYD3 protein
-
This compound
-
Fluorescent dye (e.g., SYPRO Orange)
-
TSA buffer (e.g., 25 mM Tris-HCl, pH 8.0, 500 mM NaCl)
-
-
Protocol:
-
Mix the purified SMYD3 protein with the fluorescent dye and the inhibitor in a qPCR plate.
-
Gradually increase the temperature of the sample in a real-time PCR instrument.
-
The dye fluoresces upon binding to the hydrophobic regions of the protein that are exposed as it unfolds.
-
Monitor the fluorescence intensity as a function of temperature to generate a melting curve.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. The change in Tm (ΔTm) in the presence of the inhibitor compared to the protein alone indicates the stabilizing effect of the inhibitor binding.
-
Conclusion
Both this compound and EPZ031686 are highly potent inhibitors of SMYD3. EPZ031686 demonstrates a lower biochemical IC50, suggesting higher in vitro enzymatic inhibition. This compound has been extensively characterized using a broader range of biophysical techniques, providing detailed insights into its binding thermodynamics and kinetics. Both compounds exhibit strong cellular activity, effectively inhibiting the methylation of the SMYD3 substrate MAP3K2 in cells. The choice between these inhibitors may depend on the specific experimental context, such as the need for oral bioavailability (a feature of EPZ031686) or the availability of a well-characterized negative control for in-cellulo studies (available for BAY-6035). This guide provides the foundational data and methodologies to aid researchers in selecting the appropriate tool compound for their studies on SMYD3 biology and its role in disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of the SMYD3 Inhibitor BAY-6035 Using Thermal Shift Assay (TSA)-Based High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unveiling the Biochemistry of the Epigenetic Regulator SMYD3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Oxindole Sulfonamides and Sulfamides: EPZ031686, the First Orally Bioavailable Small Molecule SMYD3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. A High Throughput Scintillation Proximity Imaging Assay for Protein Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of an Allosteric Ligand Binding Site in SMYD3 Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bayer.com [bayer.com]
- 10. SMYD3 SET and MYND domain containing 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. biocompare.com [biocompare.com]
- 12. benchchem.com [benchchem.com]
Validating (R)-BAY-6035 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (R)-BAY-6035 and its alternatives for validating target engagement of the protein lysine (B10760008) methyltransferase SMYD3 in cellular contexts. We present supporting experimental data, detailed protocols for key assays, and visualizations to clarify signaling pathways and experimental workflows.
Executive Summary
This compound is a potent, selective, and substrate-competitive inhibitor of SMYD3 (SET and MYND domain-containing protein 3), an enzyme implicated in various cancers.[1][2][3] Validating the engagement of this compound with its intended target in a cellular environment is crucial for interpreting experimental results and advancing drug development programs. This guide compares this compound with another well-characterized SMYD3 inhibitor, EPZ031686, and its inactive enantiomer, BAY-444, which serves as a negative control.[4] The primary method for assessing cellular target engagement is the measurement of the methylation status of a key SMYD3 substrate, MAP3K2.[5][6]
Quantitative Comparison of SMYD3 Inhibitors
The following table summarizes the key quantitative data for this compound and its comparators. Direct comparison of IC50 values should be approached with caution due to potential variations in experimental conditions across different studies.
| Parameter | This compound | EPZ031686 | BAY-444 ((S)-isomer) | Reference |
| Biochemical IC50 | 88 nM (MEKK2 peptide methylation) | 3 nM | > 10 µM | [4][7] |
| Cellular IC50 | ~70 nM (HeLa cells, MEKK2 methylation) | 36 nM (HEK-293T cells) | > 10 µM | [4][5] |
| Mechanism of Action | Substrate-competitive | Mixed-type/Non-competitive | Inactive | [3][8] |
| Selectivity | High selectivity over other methyltransferases | Selective over other histone methyltransferases | Not applicable | [6] |
SMYD3 Signaling Pathway
SMYD3 is a lysine methyltransferase that methylates both histone and non-histone proteins, playing a crucial role in transcriptional regulation and cell signaling.[9][10][11] A key non-histone substrate of SMYD3 is Mitogen-Activated Protein Kinase Kinase Kinase 2 (MAP3K2).[12] Methylation of MAP3K2 by SMYD3 enhances the activation of the Ras/Raf/MEK/ERK signaling pathway, which is frequently dysregulated in cancer.[9][12]
Caption: SMYD3 methylates MAP3K2, activating the MAPK/ERK pathway.
Experimental Protocols
Cellular Target Engagement Assay via MAP3K2 Methylation
This protocol describes the validation of SMYD3 inhibitor activity in cells by measuring the methylation of ectopically expressed MAP3K2.[4][5][6]
Materials:
-
HeLa or HEK293T cells
-
Expression vectors for HA-tagged MAP3K2 and SMYD3
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound, EPZ031686, and/or other inhibitors
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-HA, anti-SMYD3, anti-MAP3K2-K260me3, and a loading control (e.g., anti-GAPDH or anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Transfection:
-
Plate HeLa or HEK293T cells in 6-well plates.
-
Co-transfect cells with HA-tagged MAP3K2 and SMYD3 expression vectors using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Compound Treatment:
-
24 hours post-transfection, treat the cells with various concentrations of the SMYD3 inhibitor (e.g., this compound or EPZ031686) or DMSO as a vehicle control.
-
Incubate for the desired treatment period (e.g., 20-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for MAP3K2-K260me3 and total HA-MAP3K2.
-
Normalize the methylated MAP3K2 signal to the total MAP3K2 signal.
-
Plot the normalized signal against the inhibitor concentration to determine the IC50 value.
-
Caption: Workflow for assessing SMYD3 cellular target engagement.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to confirm direct target engagement in a cellular context. The principle relies on the ligand-induced thermal stabilization of the target protein.
Experimental Workflow:
Caption: CETSA workflow to validate direct target binding in cells.
Comparison of this compound and Alternatives
The choice of an SMYD3 inhibitor for cellular studies depends on the specific experimental goals.
Caption: Logic diagram for selecting an appropriate SMYD3 inhibitor.
Conclusion
Validating the cellular target engagement of this compound is essential for the accurate interpretation of its biological effects. The MAP3K2 methylation assay provides a robust and quantifiable method for assessing the cellular potency and on-target activity of this compound and its alternatives. For rigorous studies, the inclusion of a structurally related inactive control, such as BAY-444, is highly recommended to differentiate on-target from off-target effects. The choice between this compound and other inhibitors like EPZ031686 will depend on the specific requirements of the experiment, such as the desired mechanism of action and potency.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Discovery of the SMYD3 Inhibitor BAY-6035 Using Thermal Shift Assay (TSA)-Based High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bayer.com [bayer.com]
- 5. SMYD3 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 6. bayer.com [bayer.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Novel Oxindole Sulfonamides and Sulfamides: EPZ031686, the First Orally Bioavailable Small Molecule SMYD3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. SMYD3: a regulator of epigenetic and signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SMYD3: a regulator of epigenetic and signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
BAY-444: A Validated Negative Control for the Potent SMYD3 Inhibitor (R)-BAY-6035
For researchers in oncology, epigenetics, and drug discovery, the use of well-characterized chemical probes and their corresponding negative controls is paramount for robust experimental design and unambiguous interpretation of results. This guide provides a comprehensive comparison of the potent and selective SMYD3 inhibitor, (R)-BAY-6035, and its structurally similar but significantly less active counterpart, BAY-444, establishing the latter as an essential negative control for in vitro and cellular studies.
This compound is a potent, peptide-competitive inhibitor of SMYD3 (SET and MYND domain-containing protein 3), a protein lysine (B10760008) methyltransferase implicated in various cancers through its methylation of both histone and non-histone substrates.[1][2] To validate that the observed effects of this compound are due to its on-target activity against SMYD3, it is crucial to use a negative control. BAY-444 has been developed for this purpose. It is a diastereomer of this compound and serves as an ideal negative control due to its structural similarity but markedly reduced inhibitory activity against SMYD3.
Quantitative Comparison of this compound and BAY-444 Activity
The following table summarizes the key quantitative data demonstrating the difference in potency between this compound and its negative control, BAY-444.
| Compound | Target | Assay Type | Parameter | Value |
| This compound | SMYD3 | Scintillation Proximity Assay (SPA) | IC50 | 88 nM |
| BAY-444 | SMYD3 | Scintillation Proximity Assay (SPA) | IC50 | > 20,000 nM |
| This compound | SMYD3 (in cells) | Cellular MEKK2 Methylation Assay | IC50 | ~70 nM |
SMYD3 Signaling Pathway and Inhibitor Action
The diagram below illustrates the signaling pathway involving SMYD3 and the points of intervention by this compound and BAY-444. SMYD3 methylates various substrates, including the kinase MAP3K2 (MEKK2), leading to the activation of downstream signaling cascades like the Ras/Raf/MEK/ERK pathway, which promotes cell proliferation and survival in cancer.[1][3]
Caption: SMYD3-mediated methylation and its inhibition.
Experimental Workflow for Compound Validation
The following diagram outlines a typical experimental workflow for validating the activity and specificity of a SMYD3 inhibitor like this compound using BAY-444 as a negative control.
References
A Comparative Analysis of the Stereoisomers of BAY-6035: Elucidating the In Vitro and In Vivo Effects of SMYD3 Inhibition
In the realm of targeted cancer therapy, the SET and MYND domain-containing protein 3 (SMYD3) has emerged as a promising oncogene, making it an attractive target for drug development. This guide provides a comprehensive comparison of the in vitro and in vivo effects of the potent and selective SMYD3 inhibitor, BAY-6035, with a particular focus on its stereoisomers. The active S-enantiomer, BAY-6035, is contrasted with its inactive R-enantiomer, which serves as a crucial negative control to delineate the specific biological consequences of SMYD3 inhibition.
This comparison is intended for researchers, scientists, and drug development professionals to provide a clear understanding of the experimental data supporting the activity and selectivity of BAY-6035 and to offer detailed protocols for replicating key findings.
Data Presentation: A Head-to-Head Comparison of BAY-6035 Stereoisomers
The following tables summarize the quantitative data for the active S-isomer of BAY-6035 and its inactive R-isomer, highlighting the profound difference in their biological activity.
Table 1: In Vitro Biochemical and Cellular Activity
| Parameter | (S)-BAY-6035 (Active Isomer) | (R)-BAY-6035 (Inactive Isomer) | Reference |
| Biochemical IC50 | |||
| Scintillation Proximity Assay (SPA) | 88 nM | > 10 µM | [1] |
| Biophysical Binding Affinity | |||
| Isothermal Titration Calorimetry (ITC) K_d | 100 nM | Not Determined | [2] |
| Surface Plasmon Resonance (SPR) K_d | 97 nM | Not Determined | [2] |
| Thermal Shift Assay (TSA) ΔT_m | 9.9 K | Not Determined | [2] |
| Cellular IC50 | |||
| MAP3K2 Methylation Assay (HeLa cells) | ~70 nM | > 10 µM | [2][1][3] |
Table 2: Selectivity and Mechanism of Action
| Parameter | (S)-BAY-6035 (Active Isomer) | This compound (Inactive Isomer) | Reference |
| Mechanism of Action | Substrate-competitive | Inactive | [2][1] |
| Selectivity | High selectivity over other methyltransferases | Not Applicable | [1][4] |
Signaling Pathway and Mechanism of Action
BAY-6035 acts as a substrate-competitive inhibitor, binding to the lysine-binding pocket of SMYD3.[2] This action prevents the methylation of its substrates, most notably Mitogen-Activated Protein Kinase Kinase Kinase 2 (MAP3K2). The inhibition of MAP3K2 methylation by BAY-6035 leads to the subsequent dephosphorylation of MAP3K2 by Protein Phosphatase 2A (PP2A), thereby downregulating the downstream MEK/ERK signaling pathway, which is crucial for cell proliferation and survival in many cancers.[2]
SMYD3-MAP3K2 signaling pathway and the inhibitory action of (S)-BAY-6035.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility.
Thermal Shift Assay (TSA)
The discovery of BAY-6035 was enabled by a thermal shift assay-based high-throughput screening of approximately 410,000 compounds.[5]
-
Principle: This assay measures the change in the thermal denaturation temperature of a target protein upon ligand binding. A positive shift in the melting temperature (T_m) indicates ligand binding and protein stabilization.
-
Protocol Outline:
-
Recombinant SMYD3 protein is mixed with a fluorescent dye that binds to hydrophobic regions of unfolded proteins.
-
The mixture is aliquoted into plates containing the test compounds.
-
The temperature is gradually increased, and the fluorescence is monitored.
-
The T_m is determined as the temperature at which 50% of the protein is unfolded.
-
A ΔT_m is calculated by comparing the T_m in the presence and absence of the compound.
-
Scintillation Proximity Assay (SPA)
This biochemical assay was used to determine the IC50 of BAY-6035 for the inhibition of SMYD3's methyltransferase activity.[6]
-
Principle: SPA measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a biotinylated peptide substrate. When the radiolabeled peptide binds to a streptavidin-coated scintillant-containing bead, light is emitted, which is detected.
-
Protocol Outline:
-
The reaction mixture contains SMYD3, the biotinylated MAP3K2 (MEKK2) peptide substrate, [³H]-SAM, and the test compound.
-
The reaction is incubated to allow for methylation.
-
Streptavidin-coated SPA beads are added to the mixture.
-
The plate is incubated to allow the biotinylated peptide to bind to the beads.
-
The radioactivity is measured using a microplate scintillation counter.
-
IC50 values are calculated from the dose-response curves.
-
Cellular MAP3K2 Methylation Assay
This assay confirms the target engagement and inhibitory activity of BAY-6035 in a cellular context.[3]
-
Principle: The assay measures the level of methylated MAP3K2 in cells overexpressing SMYD3 and treated with the inhibitor.
-
Protocol Outline:
-
HeLa cells are co-transfected with plasmids expressing Flag-tagged SMYD3 and HA-tagged MAP3K2 (MEKK2).
-
The transfected cells are treated with various concentrations of BAY-6035 or the negative control.
-
After treatment, cells are lysed, and proteins are separated by SDS-PAGE.
-
Western blotting is performed using a specific antibody that recognizes methylated MAP3K2 (e.g., K260me3).
-
The signal for methylated MAP3K2 is normalized to the total MAP3K2 signal.
-
Cellular IC50 values are determined from the dose-response curves.
-
General experimental workflow for inhibitor characterization.
In Vivo Effects of BAY-6035
While extensive in vivo data for the inactive this compound is not available, as it is primarily used as a negative control in vitro, studies on the active (S)-BAY-6035 have begun to elucidate its in vivo potential. The development of a potent and selective inhibitor like BAY-6035 is a critical step towards exploring the therapeutic potential of targeting SMYD3 in vivo. Future studies will likely focus on the pharmacokinetic properties, tumor growth inhibition in xenograft models, and safety profiles of (S)-BAY-6035 to validate its utility as a potential therapeutic agent. The stark contrast in activity between the S- and R-isomers in vitro provides a strong rationale for attributing any observed in vivo effects of (S)-BAY-6035 to the specific inhibition of SMYD3.
Conclusion
The comparative analysis of the stereoisomers of BAY-6035 unequivocally demonstrates that the S-enantiomer is a potent and selective inhibitor of SMYD3, while the R-enantiomer is inactive. This stereospecificity provides a powerful tool for researchers to dissect the biological functions of SMYD3 with high confidence. The in vitro data, supported by detailed experimental protocols, establishes a clear mechanism of action through the inhibition of MAP3K2 methylation and subsequent downregulation of the MEK/ERK pathway. While in vivo studies are still emerging, the robust in vitro profile of (S)-BAY-6035 positions it as a valuable chemical probe and a promising lead for the development of novel anti-cancer therapeutics. The use of the inactive (R)-isomer as a negative control is a critical component of these studies, ensuring that the observed biological effects can be confidently attributed to the inhibition of SMYD3.
References
Cross-Validation of (R)-BAY-6035 Activity in Diverse Cancer Cell Lines: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the SMYD3 inhibitor (R)-BAY-6035's activity across various cancer cell lines. We present supporting experimental data, detailed protocols for key assays, and a comparative analysis with other known SMYD3 inhibitors.
This compound is a potent and selective, substrate-competitive inhibitor of SET and MYND domain-containing protein 3 (SMYD3), a lysine (B10760008) methyltransferase implicated in the development and progression of various cancers.[1] SMYD3's oncogenic role is partly attributed to its methylation of non-histone proteins, most notably Mitogen-Activated Protein Kinase Kinase Kinase 2 (MAP3K2). This methylation event sustains the activation of the MAPK/ERK signaling pathway, a critical driver of cell proliferation and survival in many cancers. By inhibiting SMYD3, this compound prevents MAP3K2 methylation, leading to its dephosphorylation and the subsequent downregulation of the MEK/ERK pathway.
Comparative Analysis of SMYD3 Inhibitor Activity
To provide a comprehensive overview of this compound's efficacy, this section presents its activity alongside other notable SMYD3 inhibitors. While extensive cross-panel screening data for this compound remains limited in publicly accessible literature, the available information, primarily from studies in HeLa cells, demonstrates its potent inhibition of SMYD3's methyltransferase activity. For a broader perspective on anti-proliferative effects across different cancer types, data for other well-characterized SMYD3 inhibitors are included.
| Inhibitor | Cell Line | Assay Type | IC50 (nM) | Reference |
| This compound | HeLa | Cellular MAP3K2 Methylation | ~70 | [2] |
| EPZ031686 | HEK293T | Cellular MEKK2 Methylation | 36 | [3] |
| Inhibitor-4 | DLD-1 (Colon) | Cell Viability | Significant decrease at 100 µM | [4][5] |
| Inhibitor-4 | A549 (Lung) | Cell Viability | Significant decrease at 100 µM | [4][5] |
| BCI-121 | HCT116 (Colon) | Cell Growth | Inhibition observed at 100 µM | [6] |
| BCI-121 | OVCAR-3 (Ovarian) | Cell Growth | Inhibition observed at 100 µM | [6] |
Note: The presented IC50 values and activity descriptions are sourced from different studies and may not be directly comparable due to variations in experimental conditions.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of evaluating inhibitor activity, the following diagrams are provided.
References
- 1. Discovery of the SMYD3 Inhibitor BAY-6035 Using Thermal Shift Assay (TSA)-Based High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bayer.com [bayer.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural and Functional Analysis of the (R)-BAY-6035 and SMYD3 Complex
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structural and functional characteristics of the (R)-BAY-6035 and SMYD3 complex with other notable SMYD3 inhibitors. The information presented herein is supported by experimental data from publicly available literature, offering an objective analysis to aid in drug discovery and development efforts targeting the SMYD3 methyltransferase.
Executive Summary
SET and MYND domain-containing protein 3 (SMYD3) is a lysine (B10760008) methyltransferase implicated in various cancers, making it an attractive therapeutic target.[1] this compound has emerged as a potent and selective inhibitor of SMYD3. This guide delves into the structural intricacies of the this compound-SMYD3 interaction and benchmarks its performance against other known inhibitors such as EPZ031686, BCI-121, and GSK2807. A detailed examination of their binding affinities, inhibitory activities, and the experimental methodologies used for their characterization is provided to offer a clear comparative landscape.
Quantitative Data Comparison of SMYD3 Inhibitors
The following table summarizes the key quantitative data for this compound and other selected SMYD3 inhibitors, providing a direct comparison of their biochemical and cellular potencies.
| Inhibitor | PDB ID | IC50 (nM) | Kd (nM) | Ki (nM) | Cellular IC50 (nM) | Assay for IC50/Cellular IC50 |
| This compound | 7O2C[2][3][4] | 88[3][5][6][7] | 100 (ITC)[3] | - | ~70[3] | Scintillation Proximity Assay (SPA) / Cellular MAP3K2 methylation assay |
| EPZ031686 | 5CCM | 3[5][6][8] | - | - | - | Biochemical Assay |
| BCI-121 | - | - | 11,800 (SPR)[9] | - | ~100,000 (at 72h)[10] | Proliferation Assay (HCT116 cells) |
| GSK2807 | - | 130[5][6] | - | 14[6][11] | 919 | Biochemical Assay / Cellular MEKK2 methylation assay[12] |
| SMYD3-IN-1 | - | 11.7[5][6] | - | - | - | Biochemical Assay |
Structural Analysis of this compound and SMYD3 Complex
The co-crystal structure of this compound in complex with SMYD3 (PDB ID: 7O2C) reveals that the inhibitor binds to the substrate-binding site, occupying the hydrophobic lysine-binding pocket.[2][13] This interaction is characterized by a unique hydrogen bonding pattern, which contributes to its high potency and selectivity. The benzodiazepine (B76468) core of BAY-6035 establishes critical interactions within the active site, effectively blocking the access of the natural substrate.[2][13]
SMYD3 Signaling Pathway and Experimental Workflow
To visualize the biological context and the experimental approach to inhibitor characterization, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below.
X-ray Crystallography for SMYD3-Inhibitor Complex
-
Protein Expression and Purification : Recombinant human SMYD3 is expressed in an appropriate system (e.g., E. coli) and purified using affinity and size-exclusion chromatography to achieve high purity.[9]
-
Crystallization : The purified SMYD3 is co-crystallized with the inhibitor.[14][15] The protein-inhibitor complex is prepared by incubating the protein with a molar excess of the inhibitor prior to setting up crystallization trials. Crystallization conditions (precipitant, pH, temperature) are screened to obtain diffraction-quality crystals.[14][15]
-
Data Collection and Structure Determination : X-ray diffraction data are collected from the crystals at a synchrotron source.[16][17][18] The structure is solved by molecular replacement using a known SMYD3 structure as a search model, and the inhibitor is fitted into the electron density map.[17][18]
Isothermal Titration Calorimetry (ITC)
-
Sample Preparation : Purified SMYD3 is dialyzed extensively against the ITC buffer. The inhibitor is dissolved in the final dialysis buffer to minimize heats of dilution.[7][19]
-
ITC Experiment : The SMYD3 solution is placed in the sample cell of the calorimeter, and the inhibitor solution is loaded into the injection syringe.[7][19][20][21][22] A series of injections of the inhibitor into the protein solution are performed, and the heat change associated with binding is measured.[19][20][21][22]
-
Data Analysis : The resulting data are fitted to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[19][21]
Surface Plasmon Resonance (SPR)
-
Chip Preparation : SMYD3 is immobilized on a sensor chip surface using standard amine coupling chemistry or affinity capture (e.g., for tagged proteins).[9][23][24][25]
-
Binding Analysis : A series of concentrations of the inhibitor are flowed over the chip surface, and the change in the SPR signal is monitored in real-time to observe association and dissociation.[23][24][25][26]
-
Data Analysis : The resulting sensorgrams are fitted to a kinetic binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).[24][26]
Thermal Shift Assay (TSA)
-
Assay Setup : Purified SMYD3 is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.[27][28][29][30][31] The protein-dye mixture is aliquoted into a 96- or 384-well plate with varying concentrations of the inhibitor.[27][28][30]
-
Thermal Denaturation : The plate is heated in a real-time PCR instrument, and the fluorescence is monitored as a function of temperature.[27][28]
-
Data Analysis : The melting temperature (Tm) of the protein is determined from the inflection point of the melting curve. A significant increase in Tm in the presence of an inhibitor indicates stabilizing binding.[29][31]
Cellular MAP3K2 Methylation Assay
-
Cell Culture and Transfection : A suitable human cell line (e.g., HeLa or HEK293) is cultured and co-transfected with constructs expressing tagged SMYD3 and its substrate MAP3K2.[3][32][33]
-
Inhibitor Treatment : The transfected cells are treated with a range of concentrations of the SMYD3 inhibitor for a specified period.
-
Immunoblotting : Cell lysates are prepared, and the levels of methylated MAP3K2 are assessed by Western blotting using an antibody specific for the methylated lysine residue (K260). Total MAP3K2 levels are also measured as a loading control.[3]
-
Data Analysis : The band intensities are quantified, and the ratio of methylated MAP3K2 to total MAP3K2 is calculated. The cellular IC50 is determined by plotting this ratio against the inhibitor concentration.[3]
References
- 1. What are SMYD3 inhibitors and how do they work? [synapse.patsnap.com]
- 2. rcsb.org [rcsb.org]
- 3. bayer.com [bayer.com]
- 4. rcsb.org [rcsb.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Small molecule inhibitors and CRISPR/Cas9 mutagenesis demonstrate that SMYD2 and SMYD3 activity are dispensable for autonomous cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. BindingDB BDBM50509605 CHEMBL4447104 [bindingdb.org]
- 13. Discovery of the SMYD3 Inhibitor BAY-6035 Using Thermal Shift Assay (TSA)-Based High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 15. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. X-Ray Crystallography of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 17. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 18. Studying protein-ligand interactions using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 20. Characterization of protein-protein interactions by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 22. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 23. bioradiations.com [bioradiations.com]
- 24. path.ox.ac.uk [path.ox.ac.uk]
- 25. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 26. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 28. bio-rad.com [bio-rad.com]
- 29. axxam.com [axxam.com]
- 30. How to Stabilize Protein: Stability Screens for Thermal Shift Assays and Nano Differential Scanning Fluorimetry in the Virus-X Project [jove.com]
- 31. Thermal Shift Assay (TSA) - Thermal Shift Assay (TSA) - ICE Bioscience [en.ice-biosci.com]
- 32. mdanderson.org [mdanderson.org]
- 33. files01.core.ac.uk [files01.core.ac.uk]
(R)-BAY-6035: A Potent and Highly Selective Inhibitor of SMYD3 Histone Methyltransferase
(R)-BAY-6035 is a potent, selective, and cell-permeable small molecule inhibitor of SMYD3 (SET and MYND domain-containing protein 3), a histone methyltransferase implicated in the development and progression of various cancers. This guide provides a comprehensive comparison of this compound's selectivity against other histone methyltransferases (HMTs), supported by experimental data and detailed methodologies.
High Selectivity Profile of this compound
This compound demonstrates exceptional selectivity for its primary target, SMYD3. In comprehensive screening, the compound was tested against a panel of 34 other protein methyltransferases, including the closely related SMYD2, and showed no significant activity, highlighting its specific inhibitory action.[1][2] This high degree of selectivity minimizes the potential for off-target effects, making this compound a valuable tool for specifically interrogating the biological functions of SMYD3.
Quantitative Selectivity Data
The following table summarizes the inhibitory activity of this compound against its target SMYD3 and its selectivity against other histone methyltransferases.
| Target Enzyme | This compound IC50 (nM) | Selectivity vs. SMYD3 |
| SMYD3 | 88 | - |
| Panel of 34 other Histone Methyltransferases (including SMYD2) | Inactive (>10,000) | >100-fold |
Note: The specific IC50 values for the panel of 34 other histone methyltransferases are not publicly available but are reported to be greater than 10,000 nM, indicating a selectivity of over 100-fold compared to SMYD3.
Experimental Protocols
The selectivity and potency of this compound were determined using robust biochemical and cellular assays.
Scintillation Proximity Assay (SPA) for Histone Methyltransferase Activity
The primary method used to determine the enzymatic activity of SMYD3 and the inhibitory potential of this compound was a Scintillation Proximity Assay (SPA). This assay measures the transfer of a radiolabeled methyl group from the donor S-adenosyl-L-methionine (SAM) to a substrate peptide.
Principle: A biotinylated substrate peptide (derived from the SMYD3 substrate MAP3K2) is used.[3] When the radiolabeled methyl group from [³H]-SAM is transferred to the peptide by SMYD3, the resulting radiolabeled and biotinylated peptide is captured by streptavidin-coated SPA beads. The proximity of the radioisotope to the scintillant embedded in the beads results in the emission of light, which is detected and quantified. In the presence of an inhibitor like this compound, the enzymatic activity of SMYD3 is blocked, leading to a decrease in the SPA signal.
Detailed Methodology:
-
Reaction Mixture Preparation: The reaction is typically carried out in a 384-well plate. Each well contains the SMYD3 enzyme, the biotinylated MAP3K2-derived peptide substrate, and the test compound (this compound) at various concentrations.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of [³H]-S-adenosyl-L-methionine ([³H]-SAM).
-
Incubation: The reaction mixture is incubated at room temperature to allow for the enzymatic methylation of the substrate.
-
Quenching and Bead Addition: The reaction is stopped, and streptavidin-coated SPA beads are added to each well. The plate is then incubated to allow the biotinylated peptide to bind to the beads.
-
Signal Detection: The plate is read in a scintillation counter to measure the amount of radioactivity in close proximity to the beads.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Mechanistic Assay for MAP3K2 Methylation
To confirm the activity of this compound in a cellular context, an assay measuring the methylation of the SMYD3 substrate, Mitogen-Activated Protein Kinase Kinase Kinase 2 (MAP3K2), was employed.[4]
Methodology:
-
Cell Culture and Transfection: Human cells (e.g., HeLa) are cultured and co-transfected with plasmids expressing SMYD3 and a tagged version of its substrate, MAP3K2.
-
Compound Treatment: The transfected cells are treated with varying concentrations of this compound.
-
Cell Lysis and Protein Analysis: After treatment, the cells are lysed, and the proteins are separated by SDS-PAGE.
-
Western Blotting: The levels of methylated MAP3K2 are detected by Western blotting using an antibody specific for the methylated form of MAP3K2. Total MAP3K2 levels are also measured as a loading control.
-
Data Analysis: The ratio of methylated MAP3K2 to total MAP3K2 is quantified, and the IC50 value is determined. In cellular assays, this compound demonstrated an IC50 of approximately 70 nM.[4]
Signaling Pathway and Experimental Workflow
SMYD3-MAP3K2 Signaling Pathway
SMYD3 is a key regulator of the RAS-driven cancer pathway through its methylation of MAP3K2. This methylation event activates the downstream MEK/ERK signaling cascade, which promotes cell proliferation and survival. This compound acts by competitively inhibiting the binding of the substrate to SMYD3, thereby preventing the methylation of MAP3K2 and downregulating this oncogenic pathway.[5]
Caption: The SMYD3-MAP3K2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Determining HMT Selectivity
The following diagram illustrates the typical workflow for assessing the selectivity of an inhibitor against a panel of histone methyltransferases using the Scintillation Proximity Assay.
Caption: Experimental workflow for HMT selectivity profiling using SPA.
References
Enhancing Experimental Reproducibility with (R)-BAY-6035: A Comparative Guide
(R)-BAY-6035 is a potent and selective small molecule inhibitor of SET and MYND domain-containing protein 3 (SMYD3), a lysine (B10760008) methyltransferase implicated in various cancers. [1][2] Achieving reproducible experimental outcomes with this chemical probe is critical for advancing our understanding of SMYD3 biology and its role in disease. This guide provides a comparative analysis of this compound, its corresponding negative control, and detailed experimental protocols to support robust and reliable research.
Comparative Analysis of this compound and its Negative Control
To ensure that observed experimental effects are specifically due to the inhibition of SMYD3, it is crucial to use a structurally similar but inactive control compound. BAY-444 serves as an excellent negative control for this compound.[3] The following table summarizes the quantitative data for both compounds, highlighting the potent and selective activity of this compound.
| Parameter | This compound | BAY-444 (Negative Control) | Assay Type | Reference(s) |
| Biochemical Potency | ||||
| IC₅₀ | 88 ± 16 nM | >10 µM | Scintillation Proximity Assay (SPA) | [3] |
| Biophysical Binding | ||||
| Kᵈ | 100 nM | Not Determined | Isothermal Titration Calorimetry (ITC) | [1][3] |
| Kᵈ | 97 nM | Not Determined | Surface Plasmon Resonance (SPR) | [1] |
| ΔTₘ | 9.9 K | Not Determined | Thermal Shift Assay (TSA) | [1] |
| Cellular Activity | ||||
| IC₅₀ (MEKK2 methylation) | 70 nM | >10 µM | Cellular Mechanistic Assay | [3] |
Key Experimental Protocols for Reproducible Results
Detailed and consistent methodologies are paramount for reproducibility. Below are protocols for key experiments used to characterize this compound.
Thermal Shift Assay (TSA)
This biophysical assay is used to assess the binding of an inhibitor to its target protein by measuring changes in the protein's thermal stability.
-
Objective: To confirm direct binding of this compound to SMYD3.
-
Methodology:
-
A solution containing purified SMYD3 protein is mixed with a fluorescent dye that binds to hydrophobic regions of the protein.
-
This compound or the negative control (BAY-444) is added to the protein-dye mixture.
-
The temperature of the solution is gradually increased.
-
As the protein unfolds (melts), the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.
-
The melting temperature (Tₘ) is the temperature at which 50% of the protein is unfolded. A shift in Tₘ in the presence of the compound indicates binding.
-
-
Key for Reproducibility: Consistent protein concentration, buffer composition, and a precise temperature ramp rate are critical.
Scintillation Proximity Assay (SPA)
SPA is a radioisotopic assay used to measure the enzymatic activity of SMYD3 and the inhibitory effect of compounds.
-
Objective: To quantify the IC₅₀ of this compound against SMYD3 methyltransferase activity.
-
Methodology:
-
The assay mixture includes SMYD3, a biotinylated peptide substrate (derived from its substrate MEKK2), and the methyl donor S-Adenosyl-L-methionine (SAM) labeled with a radioisotope (e.g., ³H).
-
The reaction is initiated and incubated in the presence of varying concentrations of this compound or the negative control.
-
Streptavidin-coated SPA beads are added. The biotinylated peptide binds to the beads, bringing any incorporated radiolabel into close proximity, which generates a detectable light signal.
-
The signal intensity is proportional to the enzymatic activity.
-
-
Key for Reproducibility: Accurate concentrations of enzyme, substrate, and SAM are essential. The incubation time and temperature should be strictly controlled.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of a ligand to a protein, allowing for the determination of the dissociation constant (Kᵈ).
-
Objective: To determine the binding affinity and thermodynamics of the interaction between this compound and SMYD3.
-
Methodology:
-
A solution of this compound is placed in the injection syringe.
-
A solution of purified SMYD3 is placed in the sample cell.
-
Small aliquots of the this compound solution are injected into the SMYD3 solution.
-
The heat released or absorbed during binding is measured.
-
The resulting data is fit to a binding model to determine Kᵈ, enthalpy (ΔH), and entropy (ΔS).
-
-
Key for Reproducibility: Precise concentration measurements of both protein and compound are critical. The use of identical buffers for both the protein and the compound is necessary to minimize heat of dilution effects.
Cellular Mechanistic Assay (MAP3K2 Methylation)
This cell-based assay assesses the ability of this compound to inhibit SMYD3 activity within a cellular context by measuring the methylation of its substrate, MAP3K2.
-
Objective: To determine the cellular IC₅₀ of this compound.
-
Methodology:
-
HeLa cells are co-transfected with constructs expressing SMYD3 and HA-tagged MAP3K2.[3]
-
The transfected cells are treated with various concentrations of this compound or the negative control.
-
After treatment, cell lysates are collected.
-
The level of MAP3K2 methylation is assessed by Western blot using an antibody specific for methylated MAP3K2.
-
The signal for methylated MAP3K2 is normalized to the total amount of MAP3K2.[3]
-
-
Key for Reproducibility: Consistent transfection efficiency, cell density, and treatment duration are crucial. It is also important to ensure that the compound concentrations used do not induce cell toxicity.[3]
Visualizing Pathways and Workflows
To further clarify the mechanism of action and experimental design, the following diagrams illustrate the SMYD3 signaling pathway and a recommended experimental workflow.
Caption: SMYD3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating the specific effects of this compound.
By adhering to these detailed protocols and incorporating the appropriate controls, researchers can significantly enhance the reproducibility and reliability of their findings when investigating the biological functions of SMYD3 with this compound.
References
Unveiling the Potency of (R)-BAY-6035 in MAP3K2 Methylation Inhibition: A Comparative Analysis
For researchers and professionals in the fields of oncology and drug development, the targeted inhibition of protein methylation offers a promising therapeutic avenue. One such target is the methylation of Mitogen-Activated Protein Kinase Kinase Kinase 2 (MAP3K2) by the enzyme SET and MYND domain-containing protein 3 (SMYD3). This post-translational modification is a critical step in the activation of the Ras/Raf/MEK/ERK signaling pathway, which is frequently dysregulated in various cancers.[1][2] This guide provides a comprehensive comparison of (R)-BAY-6035, a potent and selective SMYD3 inhibitor, with other relevant compounds, supported by experimental data and detailed protocols.
Comparative Performance of SMYD3 Inhibitors
This compound has emerged as a highly effective chemical probe for investigating the biological functions of SMYD3.[3][4] Its performance, along with a less active diastereomer (BAY-444) and another known SMYD3 inhibitor (EPZ031686), is summarized below.
| Compound | Target | Assay Type | Parameter | Value | Reference |
| This compound | SMYD3 | Scintillation Proximity Assay (SPA) | IC50 | 88 nM | [3][4] |
| SMYD3 | Isothermal Titration Calorimetry (ITC) | Kd | 100 nM | [3][5] | |
| SMYD3 | Surface Plasmon Resonance (SPR) | Kd | 97 nM | [3] | |
| Cellular MAP3K2 Methylation | IC50 | ~70 nM | [3][4] | ||
| BAY-444 (Negative Control) | SMYD3 | Scintillation Proximity Assay (SPA) | IC50 | >10 µM | [5] |
| Cellular MAP3K2 Methylation | IC50 | >10 µM | [5] | ||
| EPZ031686 | SMYD3 | Biochemical Assay | IC50 | Not explicitly stated, but BAY-6035 has a unique chemotype | [4] |
Signaling Pathway and Mechanism of Action
This compound acts as a substrate-competitive inhibitor by binding to the lysine-binding pocket of SMYD3.[3] This direct interaction prevents SMYD3 from methylating MAP3K2 at lysine (B10760008) 260.[1] The inhibition of MAP3K2 methylation allows for its dephosphorylation by Protein Phosphatase 2A (PP2A), leading to the downregulation of the downstream MEK/ERK signaling cascade.[1][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize this compound.
Cellular MAP3K2 Methylation Assay
This assay assesses the ability of a compound to inhibit the methylation of MAP3K2 within a cellular context.
-
Cell Culture and Transfection: HeLa cells are cultured under standard conditions. Cells are then co-transfected with plasmids encoding for HA-tagged MAP3K2 and untagged SMYD3.[6]
-
Compound Treatment: Following transfection, cells are treated with varying concentrations of the test compound (e.g., this compound) or a vehicle control.
-
Cell Lysis and Protein Extraction: After the treatment period, cells are lysed, and total protein is extracted.
-
Western Blotting: Protein lysates are resolved by SDS-PAGE and transferred to a membrane. The membrane is probed with a primary antibody specific for tri-methylated MAP3K2 (K260me3) and an antibody for total MAP3K2 as a loading control.
-
Data Analysis: The signal from the methylated MAP3K2 is normalized to the total MAP3K2 signal. The IC50 value is then calculated from the dose-response curve.[6]
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to measure the binding affinity of a ligand to a protein.
-
Sample Preparation: Recombinant SMYD3 protein is placed in the sample cell of the calorimeter. The test compound is loaded into the injection syringe. Both are in a matched buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 0.005% Tween 20).[5]
-
Titration: The compound is injected into the protein solution in a series of small aliquots.
-
Data Acquisition: The heat change associated with each injection is measured.
-
Data Analysis: The binding isotherm is fitted to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (N), and enthalpy of binding (ΔH).[5]
References
- 1. SMYD3 links lysine methylation of MAP3K2 to Ras-driven cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysine methylation in cancer: SMYD3-MAP3K2 teaches us new lessons in the Ras-ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. BAY-6035 | Structural Genomics Consortium [thesgc.org]
- 5. bayer.com [bayer.com]
- 6. bayer.com [bayer.com]
(R)-BAY-6035: A Comparative Analysis of a Potent SMYD3 Inhibitor in Diverse Cancer Models
For Immediate Release
This publication provides a comprehensive comparison of the preclinical efficacy of (R)-BAY-6035, a potent and selective small molecule inhibitor of SMYD3 (SET and MYND domain-containing protein 3), against other known SMYD3 inhibitors across various cancer models. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting this epigenetic modulator.
This compound has emerged as a highly selective, substrate-competitive inhibitor of SMYD3, a lysine (B10760008) methyltransferase implicated in the development and progression of numerous cancers.[1][2] Overexpression of SMYD3 is linked to poor prognosis in several cancer types, making it an attractive target for therapeutic intervention.[3] The primary mechanism of action of this compound involves the inhibition of the methylation of MAP3K2 (mitogen-activated protein kinase kinase kinase 2), a key component of the RAS-driven signaling pathway, thereby impacting downstream cellular processes critical for cancer cell proliferation.[3][4]
Comparative Efficacy of SMYD3 Inhibitors
The following tables summarize the available quantitative data on the efficacy of this compound in comparison to other notable SMYD3 inhibitors, such as EPZ031686 and BCI-121.
Table 1: Biochemical and Cellular Potency of SMYD3 Inhibitors
| Compound | Target | Assay Type | Potency (IC50/Kd) | Cell Line | Reference |
| This compound | SMYD3 | Biochemical (SPA) | 88 nM (IC50) | - | [2] |
| SMYD3 | Biophysical (ITC) | 100 nM (Kd) | - | [2] | |
| SMYD3 | Cellular (MAP3K2 Methylation) | <100 nM (IC50) | HeLa | [3] | |
| SMYD3 | Cellular (MAP3K2 Methylation) | ~70 nM (IC50) | HeLa | [5] | |
| EPZ031686 | SMYD3 | Biochemical | 3 nM (IC50) | - | |
| SMYD3 | Cellular (MAP3K2 Methylation) | Dose-dependent inhibition | HeLa | [5] | |
| BCI-121 | SMYD3 | In vitro methylation | Inhibition at 100 µM | - | [6] |
| SMYD3 | Cell Proliferation | Dose-dependent inhibition | HT29, HCT116, OVCAR-3, SKOV-3 | [6] |
Table 2: In Vitro Efficacy of SMYD3 Inhibitors in Breast Cancer Cell Lines
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| BCI-121 | MCF7 | Cell Proliferation | Population Doubling Time | ~2-fold suppression at 200 µM | [7] |
| MDA-MB-231 | Cell Proliferation | Population Doubling Time | Significant delay at 200 µM | [7] | |
| Inhibitor-4 | MCF7 | Cell Proliferation | Population Doubling Time | Significant delay at 50 µM | [7] |
| MDA-MB-231 | Cell Proliferation | Population Doubling Time | Significant delay at 50 µM | [7] |
Note: Direct comparative in vitro efficacy data for this compound in pancreatic, lung, and a broader range of breast cancer cell lines was not available in the reviewed literature.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Signaling Pathway of SMYD3 and its Inhibition
Caption: The SMYD3 signaling pathway and the inhibitory action of this compound.
General Experimental Workflow for In Vitro Inhibitor Testing
Caption: A generalized workflow for evaluating SMYD3 inhibitors in vitro.
Experimental Protocols
Cell Viability Assay (MTT/MTS)
A common method to assess the effect of inhibitors on cancer cell proliferation is the MTT or MTS assay.[2]
-
Cell Seeding: Plate cancer cells (e.g., PANC-1 for pancreatic, A549 for lung, MDA-MB-231 for breast) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or other SMYD3 inhibitors. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Signal Measurement: For MTT assays, add a solubilization solution to dissolve the formazan (B1609692) crystals. For MTS assays, the product is soluble. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
Western Blot for MAP3K2 Methylation
This protocol is used to determine the extent to which this compound inhibits the methylation of its target, MAP3K2, in a cellular context.[4][5]
-
Cell Culture and Transfection: Co-transfect HeLa cells with plasmids expressing SMYD3 and HA-tagged MAP3K2.
-
Inhibitor Treatment: Treat the transfected cells with varying concentrations of this compound or other SMYD3 inhibitors for a defined period (e.g., 20-24 hours).
-
Cell Lysis: Harvest the cells and lyse them in a suitable buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with a primary antibody specific for tri-methylated MAP3K2 (K260me3).
-
Incubate with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Normalization: Strip and re-probe the membrane with an antibody against total HA-tagged MAP3K2 or a loading control (e.g., β-actin or GAPDH) to normalize the methylated MAP3K2 signal.
-
Data Analysis: Quantify the band intensities using densitometry software and determine the dose-dependent inhibition of MAP3K2 methylation.
In Vivo Xenograft Model Protocol (General)
Animal models are crucial for evaluating the in vivo efficacy of anti-cancer compounds.[8][9][10]
-
Cell Culture and Preparation: Culture the desired cancer cell line (e.g., PANC-1, A549, MDA-MB-231) to a sufficient number. Harvest the cells and resuspend them in a suitable medium, often mixed with Matrigel, to enhance tumor formation.
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD/SCID) to prevent rejection of the human tumor cells.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound or other inhibitors via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Efficacy Evaluation:
-
Measure tumor volume regularly (e.g., twice weekly) using calipers.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treated and control groups to determine the in vivo efficacy of the inhibitor.
Conclusion
This compound demonstrates high potency and selectivity for SMYD3 in biochemical and cellular assays. While direct comparative efficacy data in a broad range of cancer models is still emerging, the available information positions this compound as a valuable chemical probe for studying SMYD3 biology and a promising candidate for further preclinical and clinical development. The experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of this compound and other SMYD3 inhibitors. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound in various cancer types.
References
- 1. Protocol to establish a lung adenocarcinoma immunotherapy allograft mouse model with FACS and immunofluorescence-based analysis of tumor response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Discovery of the SMYD3 Inhibitor BAY-6035 Using Thermal Shift Assay (TSA)-Based High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bayer.com [bayer.com]
- 5. SMYD3 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 6. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 9. A direct pancreatic cancer xenograft model as a platform for cancer stem cell therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical evaluation of 4-[3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl]-4-oxo-2-butenoic acid, in a mouse model of lung cancer xenograft - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of (R)-BAY-6035: A Comprehensive Guide for Laboratory Professionals
Ensuring the proper disposal of specialized research chemicals is paramount for maintaining a safe laboratory environment and adhering to regulatory compliance. This guide provides a detailed, step-by-step procedure for the safe handling and disposal of (R)-BAY-6035, a potent and selective SMYD3 inhibitor. The information is tailored for researchers, scientists, and drug development professionals to mitigate risks and ensure environmental responsibility.
Before initiating any disposal protocol, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier.[1] This document contains critical information regarding potential hazards, necessary personal protective equipment (PPE), and emergency procedures. This compound is intended for research use only and should be handled by qualified personnel familiar with its potential hazards.[1]
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a laboratory coat.[1]
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust or aerosols.[1]
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In the event of accidental contact, adhere to the first-aid measures outlined in the SDS.[1]
Ingestion and Inhalation: Do not ingest or inhale the compound.[1]
Step-by-Step Disposal Procedure
The disposal of this compound must comply with all federal, state, and local regulations.[1]
-
Waste Identification and Collection:
-
Unused or expired this compound should be treated as hazardous chemical waste.
-
Collect waste in a designated, properly labeled, and sealed container that is compatible with the chemical.
-
Contaminated materials, such as pipette tips, gloves, and lab coats, should also be disposed of as hazardous waste in the same manner as the chemical itself.[2]
-
-
Container Management:
-
Disposal of Empty Containers:
-
Thoroughly empty all contents from the original container.
-
The first rinse of the container must be collected and disposed of as hazardous waste.[3]
-
For containers of highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste.[3] After thorough rinsing and air-drying, the container can be disposed of according to institutional guidelines, which may include regular trash or recycling.[4]
-
-
Scheduling Waste Pick-up:
Prohibited Disposal Methods:
-
NEVER dispose of this compound down the drain or in the regular trash.[3]
-
NEVER allow the chemical to evaporate as a means of disposal.[3]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₈N₄O₃ | Cayman Chemical |
| Molecular Weight | 396.5 g/mol | Cayman Chemical |
| Purity | ≥95% | Cayman Chemical |
| Formulation | A crystalline solid | Cayman Chemical |
| Storage Temperature | -20°C | Cayman Chemical |
| Stability | ≥ 4 years | Cayman Chemical |
Experimental Protocols
While specific experimental protocols for this compound are vast and varied, a common application is in cellular assays to determine its inhibitory concentration (IC₅₀).
Protocol: Determining the IC₅₀ of this compound in a Cell-Based Assay
-
Cell Culture: Plate cells of interest at a predetermined density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Create a serial dilution of the compound to achieve a range of concentrations.
-
Treatment: Treat the cells with the various concentrations of this compound. Include a vehicle control (DMSO only) and a positive control if available.
-
Incubation: Incubate the cells for a specified period, allowing the compound to take effect.
-
Assay: Perform a cell viability or proliferation assay (e.g., MTT, CellTiter-Glo) to measure the effect of the compound.
-
Data Analysis: Plot the cell viability against the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Visualizing Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
Personal protective equipment for handling (R)-BAY-6035
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of (R)-BAY-6035, a potent and selective SMYD3 inhibitor. Adherence to these procedures is essential to ensure a safe laboratory environment and prevent exposure.
Personal Protective Equipment (PPE)
The handling of this compound, a crystalline solid, requires stringent protective measures to avoid inhalation, ingestion, and skin contact. The following personal protective equipment is mandatory.
| PPE Category | Specification | Purpose |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or goggles. | Protects eyes from dust particles and splashes. |
| Hand Protection | Nitrile or neoprene gloves. | Prevents skin contact with the compound. |
| Respiratory Protection | NIOSH-approved respirator with a P95 or higher particulate filter. | Prevents inhalation of the powdered compound. |
| Body Protection | Laboratory coat. | Protects skin and clothing from contamination. |
Operational Plan for Handling
Follow these step-by-step instructions for the safe handling of this compound.
2.1. Preparation:
-
Ensure a well-ventilated area, preferably a chemical fume hood, is used for all handling procedures.
-
Assemble all necessary equipment and materials before opening the compound container.
-
Verify that an emergency eyewash station and safety shower are readily accessible.
2.2. Handling:
-
Don the required PPE as specified in the table above.
-
Carefully open the container to avoid creating airborne dust.
-
Use a spatula or other appropriate tool to weigh and transfer the compound.
-
Avoid direct contact with the compound.
-
If the compound comes into contact with skin, wash the affected area immediately with soap and water.
-
In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.
2.3. Post-Handling:
-
Securely close the container of this compound.
-
Clean all equipment and the work surface thoroughly.
-
Properly remove and dispose of contaminated PPE.
-
Wash hands thoroughly after completing work.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Contaminated Materials: Collect all contaminated materials, including gloves, weighing papers, and disposable labware, in a designated, sealed, and clearly labeled hazardous waste container.
-
Unused Compound: Dispose of any unused this compound in accordance with local, state, and federal regulations for chemical waste. Do not dispose of it down the drain or in regular trash.
-
Waste Pickup: Arrange for the disposal of the hazardous waste container through your institution's environmental health and safety office.
Experimental Workflow for Handling this compound
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
